(1-propyl-1H-imidazol-5-yl)methanol CAS number and properties
Executive Summary (1-Propyl-1H-imidazol-5-yl)methanol (CAS: 497855-88-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1-Propyl-1H-imidazol-5-yl)methanol (CAS: 497855-88-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically chemokine receptors (e.g., CCR2/CCR5 antagonists), and angiotensin II receptor blockers.[1]
As a 1,5-disubstituted imidazole, it presents a distinct synthetic challenge compared to its more thermodynamically accessible 1,4-isomers. This guide details the physicochemical profile, regioselective synthesis strategies, and downstream reactivity of this critical intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Note: Experimental values for this specific isomer are sparse in open literature. Data below represents consensus values for the class of N-alkyl-5-hydroxymethylimidazoles.
Property
Value / Description
Physical State
White to off-white crystalline solid (often handled as HCl salt)
Melting Point
102–108 °C (Typical for free base analogs); HCl salts >160 °C
Solubility
Highly soluble in MeOH, EtOH, DMSO, DMF. Moderate water solubility.
pKa (Imidazolium)
~7.0–7.4 (Conjugate acid)
LogP
~0.6 (Predicted)
Synthetic Pathways & Regiochemistry
The synthesis of (1-propyl-1H-imidazol-5-yl)methanol is non-trivial due to the tautomeric nature of the imidazole ring. Direct alkylation of 4(5)-hydroxymethylimidazole often yields a mixture favoring the 1,4-isomer over the desired 1,5-isomer due to steric hindrance and electronic factors.
The most robust industrial route involves the alkylation of an ester precursor followed by reduction.
Alkylation: Reaction of ethyl imidazole-4-carboxylate with
-propyl bromide/iodide under basic conditions (, DMF).
Challenge: This produces a mixture of 1-propyl-4-carboxylate (Major, ~70-80%) and 1-propyl-5-carboxylate (Minor, ~20-30%).
Separation: The isomers are separated via column chromatography or fractional crystallization. The 1,5-ester typically elutes later (more polar) on silica gel.
Reduction: The purified 1-propyl-5-carboxylate ester is reduced to the alcohol using Lithium Aluminum Hydride (
) or Sodium Borohydride () in THF/MeOH.
Visualization of Synthesis Logic
The following diagram illustrates the bifurcation in regiochemistry and the pathway to the target 5-isomer.
Caption: Regioselective divergence in the synthesis of 1,5-substituted imidazoles. The 1,5-isomer must be isolated prior to reduction.
Reactivity & Applications in Drug Design
Core Reactivity Profile
The molecule contains two distinct reactive centers:
Primary Alcohol (C5-CH₂OH): Susceptible to oxidation, halogenation, and esterification.
Imidazole Nitrogen (N3): Basic center (
hybridized), capable of protonation or coordination with metals.
Key Derivatizations
Chlorination: Reaction with Thionyl Chloride (
) yields 5-(chloromethyl)-1-propylimidazole , a highly reactive electrophile used to couple the imidazole motif to other pharmacophores (e.g., biphenyl tetrazoles in sartans).
Oxidation: Swern oxidation or
oxidation yields 1-propylimidazole-5-carbaldehyde , a precursor for reductive amination or Wittig reactions.
Visualization of Reaction Web
Caption: Primary derivatization pathways transforming the alcohol handle into electrophilic or carbonyl functionalities.
Experimental Protocols
Protocol A: Conversion to 5-(Chloromethyl)-1-propylimidazole Hydrochloride
Context: This is the most common transformation for using this building block in medicinal chemistry.
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (
Reaction: Remove ice bath and reflux for 2–3 hours. Monitor by TLC (System: 10% MeOH in DCM).
Workup: Concentrate the reaction mixture in vacuo to dryness.
Isolation: Triturate the residue with diethyl ether or hexane to remove excess thionyl chloride. Filter the resulting white solid (Hydrochloride salt).
Storage: Store under inert atmosphere at -20°C. The free base chloride is unstable and prone to polymerization.
Safety & Handling (MSDS Highlights)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Imidazole alcohols are hygroscopic. Store in a cool, dry place under nitrogen.
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
Fluorochem. (2025). (1-Propyl-1H-imidazol-5-yl)methanol Product Sheet. Retrieved from
PubChem. (2025).[3] Compound Summary for CID 2773450 (Methyl analog reference). National Library of Medicine. Retrieved from
Zhang, C., et al. (2007).[4] Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 23(3), 399-403. Retrieved from
Google Patents. (2019). Benzazine heterocyclic compound containing carboxylic acid group (CN111630047B). Retrieved from
ChemicalBook. (2025).[3] 1-Propyl-1H-imidazole Properties. Retrieved from
Introduction: The Strategic Importance of (1-propyl-1H-imidazol-5-yl)methanol in Pharmaceutical Research
An In-depth Technical Guide to the Physicochemical Properties of (1-propyl-1H-imidazol-5-yl)methanol The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of (1-propyl-1H-imidazol-5-yl)methanol
The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals, where it often plays a critical role in molecular recognition and biological activity.[1][2] (1-propyl-1H-imidazol-5-yl)methanol, a derivative featuring a propyl group for modulating lipophilicity and a hydroxymethyl group for hydrogen bonding interactions, represents a key building block for the synthesis of novel therapeutic agents.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful formulation, predictable pharmacokinetics, and ultimately, clinical efficacy.[4][]
This technical guide provides a comprehensive analysis of the core physicochemical attributes of (1-propyl-1H-imidazol-5-yl)methanol. Moving beyond a simple data sheet, this document elucidates the causality behind its chemical behavior, offers field-proven experimental protocols for its characterization, and contextualizes its properties within the broader landscape of drug development.
Molecular Structure and Core Properties
The molecular architecture of (1-propyl-1H-imidazol-5-yl)methanol dictates its chemical personality. The structure combines a polar, aromatic imidazole core with both a lipophilic alkyl chain and a hydrophilic alcohol functional group. This amphiphilic nature is central to its behavior in biological and formulation systems.
Expected to be a solid or oil at room temperature.
Inferred from analogs
Synthesis and Spectroscopic Characterization
While a dedicated synthesis for (1-propyl-1H-imidazol-5-yl)methanol is not extensively published, a reliable synthetic route can be extrapolated from established methodologies for analogous imidazole derivatives.[7][8] A common and effective strategy involves the N-alkylation of a suitable imidazole starting material, followed by formylation and subsequent reduction.
A plausible synthetic pathway begins with the alkylation of 4(5)-methylimidazole with 1-bromopropane to yield a mixture of 1-propyl-4-methylimidazole and 1-propyl-5-methylimidazole.[9] A more direct, though less common, approach would involve the direct functionalization of 1-propyl-1H-imidazole, which itself can be synthesized from imidazole and 1-bromopropane.[10] The most logical route, however, involves the reduction of a corresponding ester or aldehyde, such as ethyl 1-propyl-1H-imidazole-5-carboxylate.
Caption: A plausible synthetic route to the target compound.
Expected Spectroscopic Data
Structural confirmation is achieved through a combination of spectroscopic techniques.[4]
¹H NMR: Expected signals would include a triplet for the terminal methyl group of the propyl chain (~0.9 ppm), a sextet for the adjacent methylene group (~1.8 ppm), and a triplet for the methylene group attached to the imidazole nitrogen (~3.9 ppm). The hydroxymethyl protons would appear as a singlet (~4.6 ppm), and two distinct singlets for the imidazole ring protons would be observed in the aromatic region (~7.0 and ~7.5 ppm).
¹³C NMR: The spectrum would show three distinct signals for the propyl chain carbons, a signal for the hydroxymethyl carbon (~55-60 ppm), and three signals for the imidazole ring carbons, with the C=N carbon appearing further downfield.
FT-IR: Key absorbances would include a broad O-H stretch (~3300 cm⁻¹), C-H stretching from the alkyl group (~2800-3000 cm⁻¹), and characteristic C=N and C=C stretching from the imidazole ring (~1500-1600 cm⁻¹).
Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.10.
Key Physicochemical Properties and Their Implications for Drug Development
The performance of an Active Pharmaceutical Ingredient (API) is intrinsically linked to its fundamental physical and chemical properties.[]
Solubility
The solubility of a compound dictates its dissolution rate and, consequently, its bioavailability.[11] (1-propyl-1H-imidazol-5-yl)methanol's structure suggests moderate aqueous solubility. The hydroxymethyl group and imidazole nitrogens are capable of hydrogen bonding with water, while the propyl group introduces lipophilicity. Solubility is expected to be pH-dependent, increasing at lower pH values due to the protonation of the imidazole ring.
Acidity/Basicity (pKa)
The imidazole ring contains a pyridine-like nitrogen that is basic. The pKa of the conjugate acid is expected to be in the range of 6-7, similar to other N-alkylated imidazoles. This property is critical, as it determines the ionization state of the molecule at physiological pH (7.4). A significant portion of the compound will be protonated in the stomach (pH 1-2) and partially protonated in the small intestine, influencing its absorption profile. The hydroxyl group is weakly acidic, with a pKa likely above 14, and is not relevant under physiological conditions.[12]
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. The calculated LogP (XLogP3) for the uncharged species is approximately 0.8. However, the distribution coefficient (LogD) is more physiologically relevant as it accounts for pH. At pH 7.4, where the compound is partially ionized, the LogD will be lower than the LogP, indicating reduced partitioning into lipid environments.
Chemical Stability
API stability is paramount for ensuring safety, efficacy, and shelf-life.[] Imidazole-containing compounds can be susceptible to several degradation pathways:
Oxidation: The electron-rich imidazole ring can be prone to oxidation, especially when exposed to air, light, or certain excipients.[13]
Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to degradation, though this is less common for simple imidazoles compared to those with more labile functional groups.[13]
Photodegradation: Exposure to UV or high-intensity light can induce degradation of the imidazole moiety.[13]
Experimental Protocols for Characterization
To ensure trustworthiness and reproducibility, the following self-validating protocols are described. These methods are fundamental in any API characterization workflow.[14][15]
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This gold-standard method measures the equilibrium solubility of a compound.
Rationale: The shake-flask method ensures that a saturated solution is achieved, providing a thermodynamically accurate measure of solubility. Temperature control is critical as solubility is temperature-dependent.
Methodology:
Add an excess amount of (1-propyl-1H-imidazol-5-yl)methanol to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed glass vial. The excess solid should be clearly visible.
Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter (pre-saturated with the solution to avoid loss by adsorption).
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Perform the experiment in triplicate to ensure precision.
Protocol: Forced Degradation Study for Stability Assessment
This study is essential for identifying potential degradation products and establishing the inherent stability of the API.[13]
Rationale: Subjecting the API to stress conditions that are more severe than accelerated storage conditions helps to rapidly identify likely degradation pathways. This information is crucial for developing stability-indicating analytical methods and for guiding formulation and packaging decisions.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile/water).
Stress Conditions:
Acidic: Mix the stock solution with 0.1N HCl and heat (e.g., at 60 °C for 24 hours).
Basic: Mix the stock solution with 0.1N NaOH and heat (e.g., at 60 °C for 24 hours).
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal: Expose both the solid API and the stock solution to elevated temperature (e.g., 80 °C) for 48 hours.
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method capable of separating the parent peak from all degradation products.
Analytical Considerations
The analysis of basic, polar compounds like (1-propyl-1H-imidazol-5-yl)methanol by reverse-phase HPLC can present challenges.
Peak Tailing: The basic imidazole nitrogen can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape.
Mitigation Strategies:
pH Adjustment: Maintain the mobile phase pH approximately 2 units below the compound's pKa (e.g., pH 3-4 using formic or acetic acid) to ensure the analyte is consistently protonated, which improves peak shape.[16]
Column Choice: Use a modern, base-deactivated, or end-capped C18 column to minimize silanol interactions.
Chelating Agents: If metal chelation is suspected to cause peak distortion, the addition of a small amount of a chelating agent like EDTA to the mobile phase can be beneficial.[16]
Conclusion
(1-propyl-1H-imidazol-5-yl)methanol is a versatile chemical entity with a balanced profile of hydrophilicity and lipophilicity. Its key physicochemical properties—notably its pKa, solubility, and stability profile—are critical determinants of its utility in drug discovery and development. A comprehensive characterization, employing the robust experimental and analytical strategies outlined in this guide, is essential for any research program utilizing this promising scaffold. By understanding and controlling these properties, scientists can de-risk development, accelerate timelines, and unlock the full therapeutic potential of molecules derived from this valuable building block.
References
Benchchem. (n.d.). Characterization of Imidazole-Containing Compounds.
Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation.
(n.d.). Development and Characterization of Imidazole Derivatives for Antifungal Applications.
(2022, January 10). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis.
(2023, May 8). Physical and Chemical Characterization for APIs. Labinsights.
NETZSCH Analyzing & Testing. (n.d.). API Characterization.
Protheragen. (n.d.). API Physical Characteristics Testing.
(2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC.
PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. Retrieved March 7, 2026, from [Link]
(2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC.
Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
Benchchem. (n.d.). Improving the stability of (1-pentyl-1H-imidazol-2-yl)methanol solutions.
(n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
(2022, August 30). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. MDPI. Retrieved March 7, 2026, from [Link]
EPA. (n.d.). (2-Methyl-1H-imidazol-5-yl)methanol Properties. Retrieved March 7, 2026, from [Link]
Benchchem. (n.d.). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
Benchchem. (n.d.). Applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in Organic Synthesis: A Versatile Building Block for Drug Discovery.
(1-propyl-1H-imidazol-5-yl)methanol structural analogues and derivatives
An In-depth Technical Guide on the Design, Synthesis, and Evaluation of (1-propyl-1H-imidazol-5-yl)methanol Analogues Abstract The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous biolog...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Design, Synthesis, and Evaluation of (1-propyl-1H-imidazol-5-yl)methanol Analogues
Abstract
The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind effectively to a wide range of enzymes and receptors.[3] This guide focuses on the (1-propyl-1H-imidazol-5-yl)methanol core, a 1,5-disubstituted imidazole that presents a versatile starting point for medicinal chemistry campaigns. We will provide an in-depth exploration of rational design strategies for developing structural analogues and derivatives, detailed synthetic protocols, and a comprehensive workflow for pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[4][5] In medicinal chemistry, the imidazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.[2] Its amphoteric nature—acting as both a weak acid and a weak base—and its capacity for hydrogen bonding contribute to favorable pharmacokinetic properties, often improving the solubility and bioavailability of lead compounds.[4][5]
Derivatives of imidazole exhibit an extensive spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] The substitution pattern on the imidazole ring is critical for defining its biological target and potency.[8] The 1,5-disubstituted pattern, as seen in our core compound, (1-propyl-1H-imidazol-5-yl)methanol, offers two key vectors for chemical modification: the N1-substituent and the C5-substituent. This allows for fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and drug-like characteristics.
The Core Scaffold: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol
The synthesis of the core scaffold can be approached through several established methods in heterocyclic chemistry. A common and efficient strategy involves a two-step process: N-alkylation of a suitable imidazole precursor followed by reduction of a carbonyl group at the C5 position.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the propyl group at the N1 position and reducing the hydroxymethyl group at the C5 position. This leads back to a key intermediate, 1-propyl-1H-imidazole-5-carbaldehyde, which can be synthesized from imidazole itself or other simple starting materials.
Caption: Retrosynthetic analysis of the target core scaffold.
Experimental Protocol: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol
This protocol describes a reliable two-step synthesis starting from a commercially available, or easily prepared, imidazole-5-carbaldehyde derivative.
Part A: N-Alkylation of Imidazole-5-carbaldehyde
This step involves the nucleophilic substitution of an alkyl halide by the imidazole nitrogen. A base is used to deprotonate the imidazole, increasing its nucleophilicity.[9]
Materials:
Imidazole-5-carbaldehyde (or a suitable protected precursor)
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add imidazole-5-carbaldehyde (1.0 eq.).
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).
Add anhydrous potassium carbonate (1.5 eq.).
To the stirring suspension, add 1-iodopropane (1.2 eq.) dropwise at room temperature.
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
Upon completion, cool the mixture to room temperature and filter off the solids.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 1-propyl-1H-imidazole-5-carbaldehyde. Purify by column chromatography if necessary.
Part B: Reduction of the Aldehyde
The aldehyde intermediate is reduced to the primary alcohol using a mild reducing agent like sodium borohydride or a more powerful one like lithium aluminum hydride for less reactive substrates.[10][11]
Materials:
1-propyl-1H-imidazole-5-carbaldehyde
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)
Dissolve 1-propyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, (1-propyl-1H-imidazol-5-yl)methanol.
Design Strategies for Analogue Development
A systematic analogue development program will explore modifications at the N1 and C5 positions to build a comprehensive Structure-Activity Relationship (SAR).
Strategy 1: Modification of the N1-Alkyl Group
The N1-substituent can significantly influence lipophilicity, metabolic stability, and interactions with the target protein.[12]
Varying Chain Length: Synthesize analogues with different alkyl chains (e.g., ethyl, butyl, pentyl) to probe the size of the binding pocket.
Introducing Branching: Incorporate branched alkyl groups (e.g., isopropyl, isobutyl) to explore steric tolerance.
Adding Cyclic Moieties: Introduce cycloalkyl (e.g., cyclopropylmethyl, cyclohexyl) or aromatic (e.g., benzyl) groups to enhance binding affinity through additional hydrophobic or π-stacking interactions.[9]
Strategy 2: Bioisosteric Replacement of the C5-Hydroxymethyl Group
The hydroxymethyl group is a versatile hydrogen bond donor and acceptor. Replacing it with bioisosteres—functional groups with similar steric and electronic properties—can modulate binding modes, improve metabolic stability, or alter physicochemical properties.[13][14]
Bioisosteric Replacement
Rationale
Potential Impact
-CH₂F, -CHF₂, -CF₃
Fluorine as a hydroxyl mimic; increases metabolic stability and lipophilicity.[14]
Enhanced membrane permeability, altered pKa.
-CH₂NH₂, -CH₂NHR'
Amine group can act as H-bond donor and can be protonated (basic center).[13]
Introduce a positive charge, new salt-bridge interactions.
-COOH
Carboxylic acid can act as H-bond donor/acceptor and is negatively charged.
Increased solubility, potential for salt-bridge interactions.
-CONH₂, -CONHR'
Amide group is a robust H-bond donor and acceptor.
Improved metabolic stability over esters.
-CH₂SH
Thiol group is larger and a better H-bond donor than hydroxyl.[13]
May offer unique interactions with the target.
Tetrazole
A well-established bioisostere for carboxylic acids.[15]
Improved oral bioavailability and metabolic stability.
Strategy 3: Substitution on the Imidazole Ring
Introducing substituents at the C2 or C4 positions can modulate the electronic nature of the imidazole ring and provide additional vectors for interaction.
C2-Substitution: Can influence the basicity of the N3 nitrogen and provide a handle for further derivatization.
C4-Substitution: Can introduce steric bulk or new functional groups near the C5-substituent, potentially leading to new binding interactions.
Synthetic Methodologies for Analogue Synthesis
The synthesis of analogues will leverage the core synthesis pathway, with modifications to introduce desired diversity.
Caption: General workflow for synthesizing structural analogues.
Protocol: Reductive Amination from the Aldehyde Intermediate
This protocol allows for the synthesis of C5-aminomethyl analogues from the 1-propyl-1H-imidazole-5-carbaldehyde intermediate.
Materials:
1-propyl-1H-imidazole-5-carbaldehyde
Primary or Secondary Amine (e.g., ammonia, methylamine) (1.1 eq.)
In a dry flask under an inert atmosphere, dissolve the aldehyde (1.0 eq.) in anhydrous DCE.[16]
Add the desired amine (1.1 eq.). If the amine is a salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[16]
Add sodium triacetoxyborohydride (1.5 eq.) in a single portion.
Stir at room temperature for 4-24 hours, monitoring by LC-MS.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Purify the crude product via column chromatography. A basic modifier (e.g., 1% triethylamine) in the eluent may be required to prevent peak tailing.[16]
Pharmacological Evaluation Workflow
A tiered screening approach is employed to efficiently identify promising compounds and build a robust SAR.
Caption: A typical workflow for pharmacological screening and lead identification.
Primary Screening: High-Throughput GPCR Assays
Given the prevalence of imidazoles as GPCR ligands, a high-throughput screen (HTS) against a panel of GPCRs is a logical starting point.[2][17] Functional assays measuring second messenger levels (e.g., cAMP, Ca²⁺) are commonly used.[18][19]
Cell Culture: Plate cells engineered to express the target GPCR in 384-well plates and incubate overnight.
Compound Addition: Add test compounds (analogues) at a fixed concentration (e.g., 10 µM) to the wells. Include a known agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37 °C. For Gi-coupled receptors, add an agent like forskolin to stimulate cAMP production before adding the test compounds.
Cell Lysis & Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA-based) to measure intracellular cAMP levels according to the manufacturer's instructions.
Data Analysis: Normalize the data to controls. Compounds causing a significant increase (for Gs) or decrease (for Gi) in cAMP levels are identified as "hits".
Secondary Screening and SAR Elucidation
Hits from the primary screen are advanced to secondary screening to confirm their activity and determine their potency.
Dose-Response Curves: Test compounds across a range of concentrations (e.g., 8-10 points) to generate dose-response curves.
IC₅₀/EC₅₀ Determination: Calculate the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration from the dose-response curves. This quantitative data is crucial for building the SAR.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures.[20][21]
Incubation with specific Cytochrome P450 isozymes and probe substrates.
Conclusion and Future Perspectives
The (1-propyl-1H-imidazol-5-yl)methanol scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the systematic exploration of chemical space around the N1 and C5 positions. The strategies outlined in this guide—leveraging established synthetic methodologies, rational analogue design based on bioisosterism, and a tiered pharmacological screening cascade—provide a robust framework for a successful drug discovery program. Future work should focus on elucidating the specific SAR for a chosen biological target, optimizing ADME/Tox properties through iterative chemical synthesis, and ultimately advancing promising lead candidates into further preclinical development. The versatility of the imidazole core ensures its continued relevance in the ongoing quest for new and effective medicines.[3][25]
References
Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. KAIMRC. [Link]
Boiani, M., & González, M. (2005). Imidazole: Having Versatile Biological Activities. SciSpace. [Link]
Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]
Fakhim, F., Shahbazi, M., & Samadizadeh, M. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews. [Link]
Asian Journal of Research in Chemistry. (n.d.). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]
Pharmacophore. (n.d.). REVIEW OF IMIDAZOLE HETEROCYCLIC RING CONTAINING COMPOUNDS WITH THEIR BIOLOGICAL ACTIVITY. Pharmacophore. [Link]
Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link]
Shalmali, N., Ali, M. R., & Balaji, S. N. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure. [Link]
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences. [Link]
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]
Konakahara, T., et al. (n.d.). Synthesis and Bleaching Activity of 1,5-Disubstituted Imidazoles. Journal of Pesticide Science. [Link]
Patrick, G. L. (2000). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
Li, S., & He, L. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
Wold, E. A., & Ball, A. T. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
Pandey, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
MDPI. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. [Link]
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]
IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]
Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
Al-Masoudi, N. A. (2025). An Extensive Analysis of the Pharmacological Potential of Imidazole Derivatives. ResearchGate. [Link]
Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics. [Link]
Al-Obaidi, A., & Al-Haded, A. A. (2018). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules. [Link]
ResearchGate. (n.d.). Screening for human ADME/Tox Drug properties in Drug discovery. ResearchGate. [Link]
Agelis, G., et al. (2010). An Efficient Synthesis of a Rationally Designed 1,5 Disubstituted Imidazole AT(1) Angiotensin II Receptor Antagonist. Journal of Computer-Aided Molecular Design. [Link]
ResearchGate. (n.d.). The potentially bioisosteric replacement[3][4] from methyl... ResearchGate. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
Kikuchi, S., et al. (n.d.). Effects of 1,5-Disubstituted Imidazoles on the Growth of Lettuce and Rice Seedlings. SciSpace. [Link]
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
Amaral, M. F. Z. J., et al. (2018). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Electrochemical reduction of an imidazolium cation: A convenient preparation of imidazol-2-ylidenes and their observation in an ionic liquid. ResearchGate. [Link]
Technical Guide: Spectroscopic Profiling of (1-Propyl-1H-imidazol-5-yl)methanol
The following technical guide details the spectroscopic characterization of (1-propyl-1H-imidazol-5-yl)methanol , a specific imidazole derivative often utilized as a synthetic intermediate in the development of -adrenerg...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization of (1-propyl-1H-imidazol-5-yl)methanol , a specific imidazole derivative often utilized as a synthetic intermediate in the development of
-adrenergic agonists and ionic liquid precursors.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]
IUPAC Name: (1-Propyl-1H-imidazol-5-yl)methanol
CAS Registry Number: 497855-88-6
Molecular Formula: C
HNO
Molecular Weight: 140.19 g/mol
Structural Features: The molecule consists of an imidazole ring substituted at the
-position with a propyl chain and at the -position with a hydroxymethyl group.
Synthesis & Regiochemistry
The regiochemical integrity of this compound is critical. Direct alkylation of 4(5)-hydroxymethylimidazole typically yields a mixture favoring the 1,4-isomer (1-propyl-4-hydroxymethylimidazole) due to steric and electronic factors. To obtain the 1,5-isomer exclusively, the synthesis generally proceeds via the Marckwald synthesis variation:
Condensation of dihydroxyacetone, propylamine, and potassium thiocyanate.
Desulfurization of the resulting 2-mercapto-intermediate using Raney Nickel or nitric acid oxidation.
This pathway ensures the propyl group is adjacent to the hydroxymethyl group (
-substitution pattern).
Figure 1: Synthetic pathway ensuring 1,5-regiochemistry, critical for spectral interpretation.
Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) or EI (70 eV).
Parameter
Value
Interpretation
Molecular Ion [M+H]
141.2 m/z
Protonated molecular ion (Base Peak in ESI).
Fragment: [M - HO]
123.2 m/z
Loss of hydroxyl group (dehydration), characteristic of benzylic/allylic alcohols.
Fragment: [M - CH]
97.1 m/z
Loss of propyl chain (N-dealkylation).
Fragment: [M - CHOH]
110.1 m/z
Loss of hydroxymethyl group (cleavage at C5).
Diagnostic Note: The stability of the imidazole ring usually prevents ring fragmentation under mild ESI conditions. The loss of water (18 Da) is the primary diagnostic fragment for the hydroxymethyl functionality.
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat or KBr disk).
Frequency (cm)
Intensity
Assignment
Functional Group
3100–3400
Broad, Strong
(O-H)
Alcohol (H-bonded)
3110
Medium
(C-H)
Imidazole Ring C-H
2960, 2875
Medium
(C-H)
Propyl Alkyl Chain (CH, CH)
1510–1550
Strong
(C=N) / (C=C)
Imidazole Ring Skeletal Stretch
1220–1250
Medium
(C-N)
C-N Stretch (Ring-Alkyl)
1050–1070
Strong
(C-O)
Primary Alcohol C-O Stretch
Nuclear Magnetic Resonance (NMR)
The following data is synthesized from high-confidence experimental data of the homologous 1-methyl derivative and established substituent effects for the propyl chain.
H NMR (400 MHz, CD
OD)
Solvent Note: Methanol-
is preferred to prevent hydroxyl proton exchange broadening and to solubilize the polar alcohol. If CDCl is used, the OH proton may appear as a broad singlet around 3.5–4.5 ppm.
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Context
7.65
Singlet (s)
1H
H-2
Proton between N1 and N3; most deshielded due to electronegativity of two nitrogens.
6.95
Singlet (s)
1H
H-4
Proton at C4; adjacent to N3 but shielded relative to H2.
4.62
Singlet (s)
2H
C(5)-C-OH
Methylene protons of the hydroxymethyl group.
4.02
Triplet (t, J = 7.2 Hz)
2H
N-C-
-Methylene of propyl group (deshielded by N1).
1.78
Multiplet (sextet)
2H
-C-CH
-Methylene of propyl group.
0.92
Triplet (t, J = 7.4 Hz)
3H
-C
Terminal methyl of propyl group.
C NMR (100 MHz, CD
OD)
Shift ( ppm)
Carbon Type
Assignment
Interpretation
139.5
CH
C-2
Characteristic low-field signal for imidazole C2.
133.2
Quaternary (C)
C-5
Substituted carbon bearing the hydroxymethyl group.
Structural Validation: Distinguishing 1,4 vs. 1,5 Isomers
A common impurity is the 1,4-isomer. The most definitive method to confirm the 1,5-substitution is NOE (Nuclear Overhauser Effect) spectroscopy.
1,5-Isomer (Target): Strong NOE correlation observed between the N-Propyl
-CH (4.02 ppm) and the Hydroxymethyl CH (4.62 ppm).
1,4-Isomer (Impurity): Strong NOE correlation observed between the N-Propyl
-CH and the Aromatic H-5 (which would be present in the 1,4-isomer).
Figure 2: NOE correlations used to validate the regiochemistry of the product.
References
ChemicalBook. (2025).[1] (1-Methyl-1H-imidazol-5-yl)methanol NMR Spectrum. Retrieved from
Note: Used as the primary spectral homolog for imidazole ring and hydroxymethyl shifts.
Amini, M., et al. (2002).[2] Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. Archiv der Pharmazie, 335(9), 430-434.
Note: Details the synthesis of 1-alkyl-5-hydroxymethylimidazoles via the dihydroxyacetone/KSCN route.
PubChem. (2025).[3] Compound Summary for CID 2773450: (1-Methyl-1H-imidazol-5-yl)methanol.[3][2] Retrieved from
Note: Verification of physicochemical properties and structural identifiers.
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
The Reactivity and Biotransformation of the C5-Hydroxymethyl Imidazole Motif: A Technical Guide
Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a hydroxymethyl group at the C5 position, the resulting motif—C5-hydroxymethylimidazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a hydroxymethyl group at the C5 position, the resulting motif—C5-hydroxymethylimidazole—exhibits a unique reactivity profile. The electron-rich nature of the heteroaromatic ring imparts "benzylic-like" properties to the C5-primary alcohol, making it highly susceptible to chemoselective oxidation and nucleophilic substitution. This guide explores the structural causality behind this reactivity, details its profound pharmacological implications (highlighted by the biotransformation of the antihypertensive drug Losartan), and provides validated protocols for its synthetic and enzymatic manipulation.
Electronic and Structural Profiling
The intrinsic reactivity of the C5-hydroxymethyl group is governed by the tautomeric and electronic properties of the imidazole core. Imidazole contains both a pyrrole-like nitrogen (electron-donating) and a pyridine-like nitrogen (electron-withdrawing).
Because the C5 position is adjacent to the heteroatoms, the attached hydroxymethyl group (-CH₂OH) experiences significant electron delocalization. This structural arrangement lowers the bond dissociation energy of the C-H bonds at the carbinol carbon, facilitating oxidative pathways. Furthermore, the hydroxyl group can be readily activated for nucleophilic substitution because the resulting carbocation intermediate is resonance-stabilized by the electron-rich imidazole ring.
In synthetic applications, such as the preparation of 1-substituted-5-hydroxymethylimidazoles, the motif can be cleanly accessed via the oxidative desulfurization of 2-mercapto precursors using hydrogen peroxide and transition metal catalysts[1].
Synthetic Transformations & Reactivity Pathways
Chemoselective Oxidation
The oxidation of the C5-hydroxymethyl group must be carefully controlled to prevent over-oxidation to the carboxylic acid and to avoid N-oxidation of the imidazole nitrogens.
Mild Oxidation to Aldehyde: Reagents such as TEMPO with an iodine co-oxidant[2] or hydrogen peroxide catalyzed by sodium tungstate[3] selectively yield the C5-carboxaldehyde.
Exhaustive Oxidation to Carboxylic Acid: Stronger oxidants (e.g., KMnO₄) or biological enzymatic systems push the oxidation completely to the C5-carboxylic acid.
Nucleophilic Substitution
The C5-hydroxyl group can be converted into a superior leaving group (e.g., a chloride) using thionyl chloride (SOCl₂). This transformation is critical for synthesizing complex 2,4,5-trisubstituted imidazoles via subsequent palladium-catalyzed cross-coupling reactions.
Fig 1: Chemoselective reactivity pathways of the C5-hydroxymethyl group on the imidazole ring.
Pharmacological Case Study: The Losartan Paradigm
The most prominent clinical application of C5-hydroxymethylimidazole reactivity is found in Losartan, an angiotensin II type 1 (AT1) receptor antagonist[4]. Losartan itself is a prodrug; its therapeutic efficacy relies heavily on its in vivo biotransformation.
Upon oral administration, Losartan undergoes a two-step oxidation catalyzed primarily by hepatic cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 [5]. The C5-hydroxymethyl group is first oxidized to a transient aldehyde intermediate (EXP3179), which is rapidly oxidized further to the active 5-carboxylic acid metabolite known as EXP3174 [6].
This biotransformation is clinically critical because EXP3174 is 10 to 40 times more potent than the parent compound[7]. Furthermore, genetic polymorphisms in the CYP2C9 enzyme (such as the *2 and *3 alleles) significantly reduce the rate of this oxidation, leading to lower plasma concentrations of EXP3174 and a correspondingly diminished hypotensive response in patients[7].
Fig 2: CYP450-mediated biotransformation of Losartan to its active carboxylic acid metabolite.
Quantitative Data Summaries
Table 1: Comparison of Oxidation Methods for C5-Hydroxymethylimidazole
Oxidation Reagent
Target Product
Selectivity
Typical Yield
Mechanistic Notes
H₂O₂ / Na₂WO₄
C5-Aldehyde
High
85-90%
Green oxidation; acidic ligand prevents over-oxidation.
TEMPO / Iodine
C5-Aldehyde
High
~70%
Chemoselective; avoids N-oxidation of the imidazole ring.
KMnO₄ (Aqueous)
C5-Carboxylic Acid
Low (Exhaustive)
60-75%
Harsh conditions; risks oxidative cleavage of the heterocycle.
CYP2C9 / CYP3A4
C5-Carboxylic Acid
Absolute (Enzymatic)
In vivo
Sequential two-step oxidation via aldehyde intermediate[5].
Table 2: Pharmacokinetic & Pharmacodynamic Profile (Losartan vs. EXP3174)
Protocol A: Chemoselective Oxidation to C5-Carboxaldehyde
This protocol utilizes a green, self-validating catalytic system to prevent over-oxidation.
Reaction Setup: Dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole (1.0 eq) in a biphasic solvent system (e.g., ethyl acetate/water).
Causality: The biphasic nature partitions the newly formed aldehyde into the organic layer, physically separating it from the aqueous oxidants and preventing over-oxidation to the carboxylic acid.
Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq) and an acidic ligand (e.g., phenylphosphonic acid) to the aqueous layer[3].
Causality: Tungstate forms a highly reactive peroxotungstate complex. The acidic ligand stabilizes the transition state, accelerating the reaction while maintaining chemoselectivity.
Oxidant Introduction: Dropwise addition of 30% H₂O₂ (1.2 eq) while maintaining the temperature between 20–40 °C.
Causality: Controlled, dropwise addition prevents thermal runaway and minimizes non-specific N-oxidation of the imidazole ring.
Validation & Workup: Monitor the reaction via TLC (UV active at 254 nm). Once starting material is consumed, quench the aqueous layer with saturated Na₂S₂O₃ to neutralize residual peroxides (a critical safety and validation step). Extract with ethyl acetate, dry over MgSO₄, and concentrate. Confirm the aldehyde proton via ¹H-NMR (singlet at ~9.8 ppm).
Protocol B: In Vitro Microsomal Biotransformation Assay
This protocol evaluates the CYP450-mediated oxidation of Losartan to EXP3174.
Microsomal Incubation: Combine human liver microsomes (HLMs, 1 mg/mL protein), Losartan (10 µM), and MgCl₂ (3 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Causality: Physiological pH and the presence of Mg²⁺ are critical for maintaining the structural integrity of the microsomes and the enzymatic function of CYP450[5].
Inhibition Control (Self-Validation): In a parallel control assay, pre-incubate the mixture with Sulfaphenazole (a specific CYP2C9 inhibitor) or Ketoconazole (a CYP3A4 inhibitor).
Causality: This step validates that the oxidation is enzymatically driven by specific CYP isoforms, ruling out auto-oxidation or background degradation[5].
Reaction Initiation: Add an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.
Causality: CYP450 enzymes require a continuous supply of reducing equivalents (NADPH) to activate molecular oxygen for the oxidation of the C5-hydroxymethyl group[5].
Termination & Analysis: Terminate the reaction after 30 minutes by adding ice-cold acetonitrile containing Candesartan as an Internal Standard (IS). Centrifuge at 10,000 x g to precipitate proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the conversion to EXP3179 and EXP3174[8].
References
1.6 - Asian Journal of Chemistry
2.7 - PMC / NIH
3.8 - ThaiScience
4.4 - ARKAT USA
5. - Google Patents
6. - ResearchGate
7.1 - ACS Publications
8.5 - PubMed / NIH
Tuning the Pharmacophore: Electronic Effects of the N-Propyl Group in Imidazoles
Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry and catalysis, characterized by its amphoteric nature and unique electronic distribution. While unsubstituted imidazole serves as a ver...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry and catalysis, characterized by its amphoteric nature and unique electronic distribution. While unsubstituted imidazole serves as a versatile hydrogen-bond donor and acceptor, N-alkylation fundamentally alters its electronic landscape. This whitepaper provides an in-depth analysis of the electronic perturbations introduced specifically by the N-propyl moiety. By dissecting the interplay between inductive electron donation (+I), aromaticity, and solvation dynamics, this guide equips drug development professionals and synthetic chemists with the mechanistic insights required to optimize imidazole-based pharmacophores and avoid common synthetic pitfalls.
The imidazole heterocycle contains two distinct nitrogen atoms: the pyrrole-like N1 (whose lone pair participates in the aromatic
-electron system) and the pyridine-like N3 (whose hybridized lone pair is orthogonal to the -system, acting as the primary basic and nucleophilic site).
When an aliphatic propyl chain is covalently attached to the N1 position, it initiates a cascade of electronic changes:
Inductive Electron Donation (+I): Alkyl groups are inherently electron-donating. The three-carbon propyl chain exerts a strong +I effect, pushing electron density through the
-bond framework into the imidazole ring.
N3 Lone Pair Enrichment: The injected electron density is delocalized across the ring but disproportionately enriches the N3 nitrogen. This phenomenon significantly increases the Lewis basicity and nucleophilicity of the N3 site.
Aromaticity Modulation: Alkylation at N1 alters the geometric and electronic symmetry of the ring. Nucleus-Independent Chemical Shift (NICS) calculations demonstrate that while neutral imidazole has a baseline aromaticity, the structural symmetrization that occurs upon N-alkylation and subsequent protonation (forming an imidazolium cation) results in a more negative NICS value, indicating 1.
Logical flow of electronic and steric effects of N-propyl substitution on imidazole properties.
The pKa Paradox: Electronics vs. Solvation
A critical concept for drug developers is the modulation of the conjugate acid's
. Unsubstituted imidazole has a of 6.95. Based purely on the +I effect, one would expect the basicity to scale linearly with the length of the alkyl chain. However, empirical data reveals a paradox: 1-propylimidazole exhibits a of approximately 7.09, which is slightly lower than that of 1-methylimidazole (~7.14).
The Causality: The thermodynamic
in aqueous media is not solely dictated by intrinsic electronic basicity; it is heavily influenced by the stabilization of the resulting conjugate acid (the imidazolium cation) by water molecules. While the propyl group is a stronger electron donor than a methyl group, its extended hydrophobic bulk disrupts the local hydrogen-bonding network. This desolvation effect energetically destabilizes the protonated state, counteracting the +I basicity enhancement. Understanding this balance is vital when tuning the 2 to optimize membrane permeability and target engagement.
Quantitative Data Summary
The following table summarizes the competing physicochemical properties across the imidazole homologous series:
Property
Imidazole
1-Methylimidazole
1-Propylimidazole
(Conjugate Acid)
6.95
7.14
7.09 ± 0.10
C2 NMR Shift ()
~7.70 ppm
~7.48 ppm
7.46 ppm
Inductive Effect (+I)
None
Moderate
Strong
Steric Desolvation Penalty
Minimal
Low
Moderate
Nucleophilicity (N3)
Baseline
High
Very High
Data aggregated from 3 and standard physicochemical property indices.
Implications for Drug Development
The electronic environment of 1-propylimidazole directly impacts its behavior as a pharmacophore:
Metalloprotein Coordination: The enriched electron density on the N3 lone pair makes 1-propylimidazole an exceptionally strong Lewis base. In drug design, this translates to high-affinity coordination with the heme iron of Cytochrome P450 (CYP450) enzymes. The propyl chain provides a dual function: electronic activation of the N3 nitrogen and lipophilic anchoring within the enzyme's hydrophobic active site.
Synthetic Liability (Dialkylation): Because the +I effect of the propyl group makes the N3 nitrogen highly nucleophilic, 1-propylimidazole is prone to reacting with excess electrophiles to form dialkylated imidazolium salts. This is a 4 that must be mitigated through precise stoichiometric control.
Experimental Protocol: Self-Validating Synthesis of 1-Propylimidazole
To harness the properties of 1-propylimidazole without falling victim to its enhanced nucleophilicity, the synthetic protocol must be rigorously controlled. The following methodology is designed as a self-validating system , utilizing the electronic sensitivity of the imidazole C2 proton as an internal quality control checkpoint.
Step-by-Step Methodology
Step 1: Controlled Deprotonation
Action: Suspend imidazole (1.1 equivalents) and anhydrous potassium carbonate (
, 1.5 equivalents) in anhydrous acetonitrile (). Stir at room temperature for 30 minutes.
Causality:
is chosen over stronger bases like Sodium Hydride (NaH) because it provides a mild, heterogeneous deprotonation environment. This prevents the formation of highly reactive, naked imidazolide anions that aggressively promote dialkylation. The slight excess of imidazole ensures that the alkylating agent is the limiting reagent.
Step 2: Electrophilic Addition
Action: Add 1-bromopropane (1.0 equivalent) dropwise over 1 hour using a syringe pump. Heat the reaction to 60°C for 12 hours.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. Because the product (1-propylimidazole) is more nucleophilic than the starting material, flooding the system with 1-bromopropane would immediately result in the formation of 1,3-dipropylimidazolium bromide.
Step 3: Isolation
Action: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent: Chloroform/Methanol 95:5).
Step 4: Electronic Validation (The Self-Validating Checkpoint)
Action: Acquire a
NMR spectrum (400 MHz, ) of the purified product.
Validation Logic: The C2 proton (located between N1 and N3) is highly sensitive to the ring's electronic state.
Success: If the C2 proton appears as a singlet at ~7.46 ppm , the +I effect of a single propyl group has successfully shielded the ring relative to unsubstituted imidazole (~7.70 ppm). The synthesis is validated.
Failure: If a sharp singlet appears downfield at >8.50 ppm , it indicates the presence of a permanent positive charge on the ring. This confirms that the enhanced nucleophilicity of N3 led to dialkylation (imidazolium salt formation), and the batch must be rejected.
Self-validating synthetic workflow for 1-propylimidazole with NMR-based quality control.
References
Title: Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole
Source: BenchChem
URL
Title: From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution
Source: NIH PubMed Central
URL
Title: 1-Propyl-1H-imidazole Properties and NMR Spectrum
Source: ChemicalBook
URL
Title: Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives
Source: ResearchGate
URL
Application Note: Scalable and Regioselective Synthesis of (1-Propyl-1H-imidazol-5-yl)methanol
Executive Summary The synthesis of (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole) presents a classic challenge in heterocyclic chemistry: regioselectivity . Direct alkylation of 4(5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole) presents a classic challenge in heterocyclic chemistry: regioselectivity . Direct alkylation of 4(5)-hydroxymethylimidazole with propyl halides typically yields a mixture favoring the thermodynamically stable 1,4-isomer (1-propyl-4-hydroxymethylimidazole), which is difficult to separate from the desired 1,5-isomer.
This Application Note details a de novo cyclization strategy that bypasses the isomer separation problem entirely. By utilizing a modified Marckwald-type synthesis starting from simple, commodity precursors—propylamine , 1,3-dihydroxyacetone , and potassium thiocyanate —researchers can achieve high regiochemical fidelity for the 1,5-substitution pattern. This route is scalable, cost-effective, and avoids the use of unstable organolithium intermediates or expensive protecting groups.
Strategic Analysis: The Regioselectivity Problem
Why Direct Alkylation Fails
The imidazole ring exists as a tautomeric mixture when N-unsubstituted. Upon alkylation, the electrophile (
) attacks the nitrogen with the highest electron density or least steric hindrance.
Sterics: The N-1 position adjacent to the C-5 substituent is sterically crowded.
Thermodynamics: Alkylation at the nitrogen distal to the substituent (yielding the 1,4-isomer) is generally favored.
Outcome: Direct propylation of 4(5)-hydroxymethylimidazole typically yields a ~3:1 to ~10:1 mixture favoring the undesired 1,4-isomer .
The Solution: De Novo Cyclization
To guarantee the 1,5-substitution pattern, the imidazole ring must be constructed around the amine. The selected route employs 1,3-dihydroxyacetone (DHA) as the C-C-C backbone. The condensation of DHA with propylamine dictates that the propyl group is fixed at N-1, while the geometry of the transition state and the subsequent cyclization with thiocyanate places the hydroxymethyl group at C-5.
Figure 1: Comparison of synthetic strategies. The De Novo route avoids the yield-limiting isomer separation step.
Experimental Protocol
Phase 1: Synthesis of 1-Propyl-2-mercapto-5-hydroxymethylimidazole
This step constructs the imidazole core. The reaction proceeds via the in situ formation of an
-amino ketone intermediate, which subsequently condenses with thiocyanate.
Potassium Thiocyanate (KSCN) (MW 97.18): 14.6 g (0.15 mol)
Acetic Acid : 19.2 g (0.32 mol)
Solvent : Isopropanol (100 mL) or n-Butanol
Procedure:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-dihydroxyacetone dimer (9.0 g) and propylamine (5.9 g) in isopropanol (100 mL).
Note: The reaction is initially endothermic; mild warming may be observed as the amine reacts.
Addition: Add potassium thiocyanate (14.6 g) to the suspension.
Acidification: Add acetic acid (19.2 g) dropwise over 15 minutes.
Observation: The mixture will become homogenous before precipitating the product later.
Reaction: Stir the mixture at room temperature for 24 hours . Alternatively, heat to 40°C for 4-6 hours to accelerate conversion.
Quench: Add distilled water (50 mL) to the reaction mixture and stir for 30 minutes.
Isolation: Filter the resulting white/pale-yellow solid precipitate.
Wash: Wash the filter cake with water (2 x 20 mL) and cold isopropanol (20 mL).
Drying: Dry the solid in a vacuum oven at 50°C.
Expected Yield: 12–14 g (~70-80%).
Appearance: White to off-white powder.
Phase 2: Oxidative Desulfurization
The mercapto group at C-2 is removed to yield the final 1-substituted-5-hydroxymethyl product. This protocol uses hydrogen peroxide with a vanadium or tungsten catalyst, avoiding the pyrophoric hazards of Raney Nickel.
Reagents:
Intermediate (Phase 1 Product) : 8.6 g (0.05 mol)
Hydrogen Peroxide (30% w/w) : ~17 g (0.15 mol)
Catalyst : Vanadyl Sulfate (
) or Sodium Tungstate (): 50-100 mg (approx 1 mol%)
Solvent : Water (50 mL) + Ethanol (20 mL)
Procedure:
Setup: In a 250 mL flask, suspend the mercapto-imidazole intermediate (8.6 g) and the catalyst in the water/ethanol mixture.
Heating: Warm the mixture to 40°C .
Oxidation: Add the hydrogen peroxide solution dropwise over 30-45 minutes.
Caution: The reaction is exothermic.[1] Maintain internal temperature between 45-60°C using an ice bath if necessary. Do not exceed 65°C to prevent over-oxidation.
Completion: Stir at 45°C for an additional 1 hour. Monitor by TLC (System: DCM/MeOH 9:1); the starting material spot should disappear.
Neutralization: Cool to room temperature. Adjust pH to ~10 using 4N NaOH .
Extraction: Extract the aqueous mixture with n-butanol or ethyl acetate (3 x 50 mL).
Note: Imidazoles are very polar. n-Butanol is often more effective for extraction but requires higher temperature evaporation.
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Crystallization: The residue can be recrystallized from acetonitrile or ethyl acetate/hexane.
The regioselectivity is determined in the first step. The amine reacts with the ketone carbonyl of dihydroxyacetone. The subsequent attack of thiocyanate and cyclization locks the propyl group at N-1 and the hydroxymethyl group at C-5.
Figure 2: Synthetic pathway illustrating the conversion of acyclic precursors to the heterocyclic target.
Analytical Data Specifications
To validate the synthesis, the final product should exhibit the following spectral characteristics:
Low Yield in Step 1: Ensure the acetic acid is added after the amine and DHA have mixed. The pH should be acidic (~pH 4-5) to drive the condensation. If the mixture is too basic, polymerization of DHA may occur.
Exotherm Control (Step 2): The desulfurization is highly exothermic. If the temperature spikes >70°C, the product may degrade or over-oxidize to the N-oxide. Add H2O2 slowly.
Purification Issues: If the final product is an oil (common with impurities), triturating with diethyl ether or hexane can induce crystallization. If it remains an oil, convert to the hydrochloride salt (HCl in dioxane) for easier handling.
References
Primary Patent Protocol
Ko, J. S., et al. (2003). Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
Relevance: Defines the specific DHA + Amine + KSCN route for 1,5-regioselectivity.
Regioselectivity in Imidazole Alkylation
Helal, C. J., & Lucas, J. C. (2002).
Relevance: Illustrates the difficulty of obtaining 1,5-isomers via direct alkylation (which favors 1,4), supporting the need for the de novo route.
detailed protocol for the N-alkylation of 1H-imidazol-5-yl)methanol
Executive Summary & Strategic Rationale The N-alkylation of (1H-imidazol-5-yl)methanol (also known as 4-(hydroxymethyl)imidazole) is a pivotal transformation in medicinal chemistry, serving as a gateway to histaminergic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The N-alkylation of (1H-imidazol-5-yl)methanol (also known as 4-(hydroxymethyl)imidazole) is a pivotal transformation in medicinal chemistry, serving as a gateway to histaminergic ligands, antifungal azoles, and purine mimics.
However, this seemingly simple reaction is complicated by two critical factors:
Ambident Nucleophilicity (Regioselectivity): The imidazole ring exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two distinct regioisomers: the 1,4-isomer (typically favored) and the 1,5-isomer .[1]
Chemoselectivity (N- vs. O-Alkylation): The presence of a primary hydroxyl group creates a competing nucleophilic site. While the imidazole nitrogen is generally more nucleophilic, strong bases can deprotonate the alcohol, leading to O-alkylated byproducts.
This guide details two protocols:
Protocol A (Direct Alkylation): A rapid, atom-economical method using mild basic conditions to favor N-alkylation over O-alkylation.
Protocol B (Protected Route): A high-fidelity sequence using O-silylation to guarantee chemoselectivity and assist in purification.
Mechanistic Foundation & Regiochemistry[2]
Understanding the tautomeric equilibrium is essential for controlling the reaction outcome.
Tautomerism: In solution, the starting material exists as a rapid equilibrium between 4-(hydroxymethyl)-1H-imidazole (Tautomer A) and 5-(hydroxymethyl)-1H-imidazole (Tautomer B).
Steric Control: Upon deprotonation, the resulting imidazolide anion is delocalized.[2] Alkylation at N1 (distal to the hydroxymethyl group) yields the 1,4-isomer . Alkylation at N3 (proximal to the hydroxymethyl group) yields the 1,5-isomer .
Outcome: Under standard thermodynamic or steric control, the 1,4-isomer is predominantly formed because the hydroxymethyl group sterically hinders the adjacent nitrogen (N3).
Figure 1: Reaction pathway illustrating the bifurcation between 1,4- and 1,5-regioisomers. Path A is favored due to reduced steric clash between the incoming alkyl group and the hydroxymethyl moiety.
Protocol A: Direct N-Alkylation (Standard Method)
Application: Best for simple alkyl halides (Methyl, Ethyl, Benzyl) where minor O-alkylation (<5%) is acceptable or separable.
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen or Argon.
Solvation: Add (1H-imidazol-5-yl)methanol (1.0 equiv) and anhydrous Acetonitrile (concentration ~0.2 M). Note: The substrate may not fully dissolve initially.
Deprotonation: Add anhydrous powdered K₂CO₃ (2.0 equiv). Stir vigorously at Room Temperature (RT) for 30 minutes.
Why: This forms the potassium imidazolate salt in situ without generating a high concentration of free alkoxide, minimizing O-alkylation.
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
Tip: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser cooled to -10°C.
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.
Endpoint: Disappearance of starting material. A new spot (higher R_f) corresponds to the N-alkyl product.
Workup:
Cool to RT.
Filter off the solid K₂CO₃ and wash the pad with MeCN.
Concentrate the filtrate under reduced pressure to obtain the crude residue.[2]
Purification:
The crude often contains regioisomers.[1][2][9] Purify via Flash Column Chromatography.
Eluent: Gradient of DCM to 90:10 DCM:MeOH.
Order of Elution: The 1,5-isomer (more polar) typically elutes after the 1,4-isomer (less polar) on silica gel, though this can vary with the R group.
Strictly control stoichiometry (1.1 equiv). Lower temperature.
Wrong Regioisomer
Steric bulk of R-X is small, or "Cesium Effect" favoring 1,4 is absent.
Generally, 1,4 is favored. If 1,5 is desired, use Trityl protection on N, alkylate (forms imidazolium), then deprotect.
References
Regioselective N-Alkylation of Imidazoles
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][10][11] (Analogous mechanistic insight for azoles).
Application Notes & Protocols: Strategic Use of (1-propyl-1H-imidazol-5-yl)methanol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a cornerstone of medicinal chemistry, appearing as a crucial structural motif in a vast array of natural products and synthetic pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, appearing as a crucial structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metallic centers in enzymes make it a privileged scaffold in drug design.[4][5] Imidazole derivatives are integral to numerous bioactive molecules, demonstrating a broad spectrum of pharmacological activities including antifungal, anticancer, antihistaminic, and antihypertensive properties.[1][2][6]
This guide focuses on a specific, highly versatile building block: (1-propyl-1H-imidazol-5-yl)methanol . The presence of a primary alcohol function on the N-propylated imidazole ring provides a reactive handle for a variety of chemical transformations. This allows for its seamless integration into more complex molecular architectures, making it an invaluable intermediate for the synthesis of advanced drug candidates.
Herein, we present a comprehensive overview, including detailed, field-proven protocols for the synthesis of (1-propyl-1H-imidazol-5-yl)methanol and its subsequent application as a reactive intermediate in pharmaceutical synthesis. The methodologies are designed to be robust and scalable, with an emphasis on the underlying chemical principles to empower researchers in their drug development endeavors.
Synthesis of the Core Intermediate: (1-propyl-1H-imidazol-5-yl)methanol
The most direct and reliable synthesis of (1-propyl-1H-imidazol-5-yl)methanol involves a two-step process starting from a commercially available precursor, 4-methyl-1H-imidazole-5-carbaldehyde. This process includes N-alkylation followed by reduction of the aldehyde.
Workflow for Synthesis of (1-propyl-1H-imidazol-5-yl)methanol
Caption: Synthetic pathway from 4-methyl-1H-imidazole-5-carbaldehyde.
Protocol 2.1: N-Alkylation of 4-methyl-1H-imidazole-5-carbaldehyde
This procedure details the introduction of the propyl group onto the imidazole nitrogen. The use of sodium hydride (NaH) ensures complete deprotonation of the imidazole N-H, which is acidic, facilitating a clean SN2 reaction with the alkyl halide.[7]
Materials & Reagents:
4-methyl-1H-imidazole-5-carbaldehyde
Sodium hydride (NaH), 60% dispersion in mineral oil
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Safety Precautions:
Sodium hydride is highly reactive and flammable; it reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).[8]
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
Preparation: To a dry, nitrogen-flushed round-bottom flask, add 4-methyl-1H-imidazole-5-carbaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding NaH slowly to a cooled solution controls the exothermic reaction and hydrogen gas evolution.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a salt may be observed.
Alkylation: Cool the suspension back to 0 °C. Add 1-iodopropane (1.2 eq) dropwise via a dropping funnel over 15 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
Washing & Drying: Wash the combined organic phase with water, then with brine. Dry over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 1-propyl-4-methyl-1H-imidazole-5-carbaldehyde.
Protocol 2.2: Reduction of the Aldehyde to the Primary Alcohol
This step converts the aldehyde functional group of the intermediate into the desired primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity compared to stronger agents like lithium aluminum hydride (LiAlH₄).[9][10]
Sodium borohydride is flammable and reacts with acid to produce flammable hydrogen gas.
Methanol is toxic and flammable. Avoid inhalation and skin contact.[12]
Perform all operations in a well-ventilated fume hood.
Procedure:
Dissolution: Dissolve 1-propyl-4-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask (approx. 0.2 M concentration).
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 20 minutes. Causality Note: The excess of NaBH₄ ensures the complete reduction of the aldehyde. The reaction is performed at 0°C to control the rate of reaction and prevent potential side reactions.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
Quenching: Cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄.
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
Extraction: Extract the resulting aqueous residue with ethyl acetate (3x).
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-propyl-1H-imidazol-5-yl)methanol as a crude product, which can be further purified by recrystallization or chromatography if necessary.
Application in Pharmaceutical Intermediate Synthesis
The synthesized (1-propyl-1H-imidazol-5-yl)methanol is an ideal precursor for introducing the propyl-imidazolylmethyl moiety into target molecules. A common strategy involves converting the hydroxyl group into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
Workflow for Subsequent Functionalization
Caption: Conversion to a reactive halide and subsequent alkylation.
Protocol 3.1: Conversion to 5-(Chloromethyl)-1-propyl-1H-imidazole
This protocol describes the conversion of the primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). The resulting chloromethyl derivative is a highly reactive electrophile, ideal for alkylating a wide range of nucleophiles.[13]
Thionyl chloride is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care in a fume hood.[14]
The reaction is exothermic and produces HCl gas. Ensure proper ventilation and quenching procedures.
Procedure:
Preparation: Dissolve (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a dry, nitrogen-flushed flask.
Addition of SOCl₂: Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice.
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
Extraction: Extract the aqueous layer with DCM (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 5-(chloromethyl)-1-propyl-1H-imidazole, which is often used in the next step without further purification.
Data Summary and Characterization
Proper characterization is essential to validate the successful synthesis of each compound in the sequence.
Zhang, Y., et al. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC.
Kopf, S., et al. Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. PMC.
Jadhav, S. D., et al. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
Khabnadideh, S., et al. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
Swain, P., et al. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
MDPI. (2023, June 19).
Bell, G. Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. TSI Journals.
Request PDF. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
SciSpace. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
PubChem. (1-methyl-1H-imidazol-5-yl)methanol.
Purosolv. (2025, February 20). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol.
Application Note: Esterification of (1-Propyl-1H-imidazol-5-yl)methanol
This Application Note and Protocol Guide details the esterification strategies for (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole). This compound is a critical building block in medi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the esterification strategies for (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole). This compound is a critical building block in medicinal chemistry, structurally related to etomidate analogs and imidazole-based antifungal or anesthetic agents.
Executive Summary
(1-Propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6) presents a unique synthetic challenge due to its amphoteric nature. It contains a nucleophilic primary alcohol and a basic imidazole nitrogen (N3). Standard esterification protocols must be adapted to prevent irreversible N-acylation or salt-induced precipitation that stalls the reaction. This guide outlines two validated protocols: Nucleophilic Substitution with Acid Chlorides (for robust substrates) and Steglich Esterification (for acid-sensitive moieties), ensuring high chemoselectivity for the O-ester over the N-acyl impurity.
Strategic Considerations & Mechanism
The N-Acyl Trap
In the presence of acylating agents (R-COCl or Anhydrides), the imidazole nitrogen (N3) is often more nucleophilic than the hydroxyl group. This leads to the rapid formation of an N-acylimidazolium species.
The Good: This intermediate is an activated acyl donor (similar to CDI chemistry). In the presence of the pendant hydroxyl group, it can undergo intramolecular or intermolecular acyl transfer to form the thermodynamically stable O-ester.
The Bad: If the reaction is quenched too early or under anhydrous non-nucleophilic conditions, the N-acyl species may persist or hydrolyze back to the starting material during aqueous workup.
The Solution: Protocols must include a "dwell time" or a mild aqueous hydrolysis step (saturated NaHCO₃) to cleave any unstable N-acyl groups while leaving the stable O-ester intact.
Solubility and Salt Formation
The imidazole ring (pKa ~7.0) will act as a proton scavenger, forming hydrochloride salts during acid chloride reactions. This salt is often insoluble in non-polar solvents (Et₂O, Hexanes) but soluble in DCM or DMF.
Recommendation: Use Dichloromethane (DCM) or Acetonitrile (MeCN) as solvents to maintain homogeneity. Use an auxiliary base (Triethylamine or DIPEA) in >2.0 equivalents to scavenge acid and keep the imidazole in its free-base form if silica purification is intended.
Dissolution: Dissolve the Carboxylic Acid and (1-propyl-1H-imidazol-5-yl)methanol in dry DCM at 0°C.
Catalyst: Add DMAP.
Coupling: Add DCC (dissolved in minimal DCM) or solid EDC·HCl in one portion.
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).
Observation: If using DCC, white urea precipitate (DCU) will form.
Filtration: Filter off the DCU precipitate through a Celite pad.
Workup: Wash the filtrate with saturated NaHCO₃, then Water, then Brine.
Purification: Isolate via column chromatography (DCM/MeOH gradient).
Visualization of Reaction Pathways[2][3]
Diagram 1: Mechanistic Pathway & Selectivity
This diagram illustrates the competition between N-acylation and O-acylation and how the thermodynamic product is secured.
Caption: Kinetic vs. Thermodynamic control in imidazole esterification. The unstable N-acyl species rearranges or hydrolyzes to the desired O-ester.
Diagram 2: Protocol A Workflow (Acid Chloride)
Caption: Step-by-step execution for the Acid Chloride esterification method including the critical hydrolysis quench.
Quantitative Data & Troubleshooting
Table 1: Solvent and Base Selection Guide
Parameter
Condition
Outcome/Notes
Solvent
DCM (Dichloromethane)
Recommended. Solubilizes reactants and products well.
THF (Tetrahydrofuran)
Good, but amine salts may precipitate early, hindering stirring.
DMF (Dimethylformamide)
Use for polar acids; difficult to remove during workup.
Base
Triethylamine (Et₃N)
Standard. Cheap, effective, easily removed.
Pyridine
Excellent solvent/base combo for difficult substrates. Harder to remove.
DIPEA (Hünig's Base)
Use if the Acid Chloride is sterically hindered.
Troubleshooting Common Issues
Low Yield / Starting Material Recovery:
Cause: Hydrolysis of the ester during workup or incomplete reaction.
Fix: Ensure reagents are anhydrous.[1] Increase reaction time. Do NOT use strong acid washes (HCl) during workup as the imidazole ester is basic and will extract into the aqueous layer.
Product Streaking on TLC:
Cause: Interaction of the basic imidazole with acidic silica silanols.
Fix: Add 1% Triethylamine or 1% Ammonium Hydroxide to the TLC and Column eluent.
N-Acyl Contamination:
Cause: Insufficient quench time.
Fix: Extend the saturated NaHCO₃ stir time to 30 mins.
References
Fluorochem. (1-Propyl-1H-imidazol-5-yl)methanol Product Data. Fluorochem Catalog. Accessed 2023.[2][3] Link
Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962, 1(7), 351-367.
Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas."[4] Organic Letters, 2010, 12(20), 4572–4575. Link
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524. (Standard Steglich Protocol).
Amini, M., et al. "Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides." ResearchGate, 2002. (Mentions hydrogenolysis to yield 5-hydroxymethylimidazoles). Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals
Document Type: Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The functionalization of Metal-Organic Frameworks (MOFs) with complex, multifunctional ligands is a critical frontier in materials science, enabling tailored microenvironments for catalysis, gas separation, and targeted drug delivery. (1-Propyl-1H-imidazol-5-yl)methanol (PIM) is a highly specialized imidazole derivative characterized by three distinct structural features:
N1-Propyl Group: Provides steric bulk and localized hydrophobicity. Crucially, the alkylation at N1 removes the acidic proton found in standard imidazoles, preventing PIM from acting as a bidentate bridging ligand in standard Zeolitic Imidazolate Framework (ZIF) topologies.
N3 Coordinate Site: Acts as a strong Lewis base capable of dative bonding with transition metals.
C5-Hydroxymethyl Group (-CH₂OH): Serves as a hydrogen-bonding donor and a highly reactive nucleophilic handle for covalent grafting.
Because PIM cannot form continuous 3D lattices on its own, its incorporation into MOFs requires advanced structural engineering. As a Senior Application Scientist, I have designed this guide to detail three field-proven methodologies for PIM incorporation: Coordination Modulation (defect engineering/capping), Coordinative Post-Synthetic Modification (PSM) at open metal sites, and Covalent PSM via esterification[1][2].
Mechanistic Pathways for PIM Incorporation
The decision of how to incorporate PIM depends entirely on the desired causality of the material's end-use. If nanoscale particle size is required for intravenous drug delivery, in-situ modulation is preferred. If robust, solvent-resistant functionalization is needed for catalysis, covalent PSM is the gold standard[2].
Mechanistic pathways for incorporating PIM into MOFs via modulation and PSM.
Experimental Protocols: Self-Validating Workflows
Protocol A: Coordination Modulation in ZIF-8 Synthesis
Causality: In the synthesis of ZIF-8, 2-methylimidazole acts as the bridging ligand. By introducing PIM into the synthesis mixture, the N3 of PIM coordinates to the Zn²⁺ nodes. However, the N1-propyl group prevents further framework extension. PIM effectively acts as a "capping agent," halting crystal growth and yielding monodisperse ZIF-8 nanoparticles with surface-exposed hydroxymethyl groups[1][3].
Step-by-Step Methodology:
Precursor Preparation: Dissolve 1.48 g of Zn(NO₃)₂·6H₂O (5 mmol) in 50 mL of anhydrous methanol.
Modulator/Ligand Solution: In a separate flask, dissolve 3.28 g of 2-methylimidazole (40 mmol) and 0.70 g of PIM (5 mmol) in 50 mL of methanol. (Note: The 8:1 ratio of structural ligand to modulator is critical to prevent total inhibition of nucleation).
Controlled Nucleation: Rapidly inject the zinc solution into the ligand solution under vigorous stirring (800 rpm) at room temperature. Stir for exactly 60 minutes.
Isolation: Recover the nanoparticles via centrifugation (10,000 rpm, 15 mins). Wash three times with fresh methanol to remove unreacted precursors.
Validation: Analyze via Dynamic Light Scattering (DLS) to confirm a reduction in hydrodynamic radius compared to unmodulated ZIF-8. Use ¹H NMR of acid-digested samples (DCl/DMSO-d₆) to quantify the exact molar ratio of incorporated PIM.
Protocol B: Coordinative PSM on MOF-74(Mg)
Causality: MOF-74 features 1D hexagonal channels lined with coordinatively unsaturated metal sites (open metal sites)[4]. By dehydrating the MOF, these Lewis acidic Mg²⁺ sites become available. PIM is introduced in a non-competing solvent (toluene). The N3 of PIM forms a strong dative bond with the Mg²⁺, orienting the propyl and -OH groups into the pore channel, creating an amphiphilic environment ideal for encapsulating complex pharmaceutical APIs.
Step-by-step experimental workflow for the coordinative PSM of MOF-74 with PIM.
Step-by-Step Methodology:
Activation: Place 200 mg of synthesized MOF-74(Mg) in a Schlenk tube. Heat to 150 °C under dynamic vacuum (10⁻³ torr) for 12 hours to strip coordinated solvent molecules.
Grafting: Cool to room temperature under N₂. Add a solution of PIM (100 mg) dissolved in 15 mL of anhydrous toluene directly to the activated MOF.
Incubation: Stir the suspension gently (200 rpm) at room temperature for 24 hours to allow diffusion and coordination.
Purification: Filter the powder and subject it to Soxhlet extraction using dichloromethane (DCM) for 12 hours. Crucial Causality: DCM removes physisorbed PIM from the pores without disrupting the strong Mg-N dative bonds.
Validation: Perform N₂ sorption (BET) analysis. A predictable decrease in surface area and pore volume validates successful pore functionalization.
Protocol C: Covalent PSM via Esterification
Causality: To achieve the highest stability (e.g., for liquid-phase catalysis), PIM must be covalently tethered. Using a MOF pre-functionalized with reactive acyl chlorides (derived from UiO-66-NH₂ treated with adipoyl chloride)[2], the C5-hydroxymethyl group of PIM acts as a nucleophile, forming a robust ester linkage.
Step-by-Step Methodology:
Preparation of Reactive MOF: Suspend 150 mg of UiO-66-AcylCl in 10 mL of anhydrous acetonitrile under N₂.
Nucleophilic Attack: Add 50 mg of PIM and 20 µL of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during esterification, which protects the MOF framework from acid-catalyzed degradation.
Reaction: Heat the mixture to 60 °C for 18 hours under reflux.
Isolation: Centrifuge and wash extensively with acetonitrile and ethanol.
Validation: Utilize FT-IR spectroscopy. The emergence of a strong ester carbonyl stretch (C=O) at ~1735 cm⁻¹ confirms covalent attachment.
Quantitative Data & Validation Summary
To ensure reproducibility across laboratories, the expected analytical outcomes for each methodology are summarized below.
Application Note: Scale-Up Synthesis and Process Optimization of (1-Propyl-1H-imidazol-5-yl)methanol
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: (1-Propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6)[1] Introduction & Mechanistic Rationale The synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Compound: (1-Propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6)[1]
Introduction & Mechanistic Rationale
The synthesis of 1-alkyl-5-hydroxymethylimidazoles is a critical foundational workflow in medicinal chemistry, serving as a gateway to numerous active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers and BET bromodomain inhibitors[2].
A common pitfall in early-stage drug development is attempting to synthesize (1-propyl-1H-imidazol-5-yl)methanol via the direct N-alkylation of 4(5)-hydroxymethylimidazole. Because the imidazole ring rapidly tautomerizes, direct alkylation with a propyl halide inherently yields a nearly 1:1 mixture of 1-propyl-4-hydroxymethylimidazole and 1-propyl-5-hydroxymethylimidazole. Separating these regioisomers requires resource-intensive chromatography, severely degrading the Environmental Factor (E-factor) and rendering the process economically unviable for scale-up.
The Causality of Regiocontrol: To establish absolute regioselectivity, the synthetic strategy must pivot from functionalization to de novo ring construction. By employing a Marckwald-type cyclization[2], the N1-alkyl position is permanently fixed by the starting primary amine (propylamine), while the C5-hydroxymethyl position is structurally dictated by the condensation of 1,3-dihydroxyacetone (DHA). This guarantees >99% regiochemical purity prior to the final desulfurization step.
Process Chemistry: The "Why" Behind the Workflow
The optimized scale-up protocol is a two-step sequence designed as a self-validating system, prioritizing intrinsic thermal safety and catalytic efficiency.
Step 1: Marckwald Cyclization
The reaction of propylamine, DHA, and potassium thiocyanate (KSCN) in an aqueous acidic medium yields the intermediate (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol[3].
Mechanistic Causality: The primary amine condenses with the ketone moiety of DHA to form an imine. Nucleophilic attack by the thiocyanate ion generates a transient thiourea, which subsequently undergoes intramolecular cyclization and dehydration. The acidic medium (pH 3–4) is critical; it protonates the carbonyl oxygen, accelerating the cyclization while suppressing the formation of undesired polymeric DHA byproducts.
Step 2: Catalytic Oxidative Desulfurization
Historically, the removal of the C2-mercapto group was achieved using concentrated nitric acid. However, this legacy method generates highly toxic nitrogen dioxide (NOx) gas and poses a severe thermal runaway risk upon scale-up[4].
Mechanistic Causality: To bypass this safety bottleneck, the modern protocol utilizes 30% Hydrogen Peroxide (
) coupled with a transition metal catalyst (e.g., Tungstic acid, )[4]. The catalyst lowers the activation energy required to oxidize the C2-thiol into a highly polarized sulfinic/sulfonic acid leaving group. Water then acts as a nucleophile, cleaving the C-S bond to yield the target C2-H imidazole and sulfite/sulfate.
Self-Validating Safety: Because the tungstate catalyst ensures the instantaneous consumption of
at mild temperatures (40–45 °C), dangerous peroxide accumulation is prevented. If the temperature drops, the addition is simply halted, making the thermal profile intrinsically safe[4].
Mandatory Visualization: Synthetic Workflow
Fig 1. Regioselective synthesis and desulfurization of (1-propyl-1H-imidazol-5-yl)methanol.
Quantitative Data Presentation
The transition from stoichiometric nitric acid to catalytic hydrogen peroxide fundamentally alters the scalability and safety profile of the reaction.
Protocol A: Synthesis of (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol
Preparation of the Matrix: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, dissolve 1,3-dihydroxyacetone dimer (DHA, 90.0 g, 0.5 mol) and potassium thiocyanate (KSCN, 107.0 g, 1.1 mol) in a mixture of glacial acetic acid (150 mL) and deionized water (400 mL).
Amine Addition: Cool the reactor to 10 °C. Slowly add propylamine (59.1 g, 1.0 mol) dropwise over 45 minutes. Causality Check: The addition is highly exothermic due to imine formation; maintain internal temperature below 25 °C to prevent premature side reactions.
Cyclization: Heat the reaction mixture to 75–80 °C and maintain stirring for 14 hours.
Isolation: Cool the mixture to 5 °C. Adjust the pH to 7.0 using 20% aqueous NaOH. The intermediate product will precipitate as a microcrystalline solid.
Purification: Filter the solid under vacuum, wash sequentially with cold water (2 x 100 mL) and cold methyl tert-butyl ether (MTBE, 100 mL), and dry in a vacuum oven at 50 °C to afford the intermediate.
Thermal Initiation: Warm the suspension to 40 °C using a water bath.
Controlled Oxidation: Add 30% aqueous
(181 g, ~1.6 mol, 3.2 eq) dropwise via an addition funnel over 90 minutes.
Self-Validating Control: Ensure the internal temperature remains between 40–45 °C. The reaction mixture will clarify as the thiol is oxidized to the soluble sulfonate. If the temperature drops below 35 °C, halt the peroxide addition immediately to prevent dangerous accumulation[4].
Quenching: After stirring for an additional 2 hours at 45 °C, verify completion via HPLC. Quench any residual peroxide by adding a 10% sodium bisulfite solution until a peroxide test strip reads negative.
Extraction & Concentration: Adjust the pH to 9.0 with aqueous ammonia. Extract the aqueous layer with n-butanol or dichloromethane (3 x 150 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield (1-propyl-1H-imidazol-5-yl)methanol as a highly pure, viscous oil or low-melting solid[1].
References
1.[1] Fluorochem. "(1-PROPYL-1H-IMIDAZOL-5-YL)METHANOL (CAS 497855-88-6)". Fluorochem UK. URL:
2.[3] Journal of Chemical Health Risks. "Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives". JCHR. URL:
3.[2] European Patent Office. "Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics - Patent 0733366". EPO. URL:
4.[4] Google Patents. "US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole". USPTO. URL:
common side reactions in the synthesis of (1-propyl-1H-imidazol-5-yl)methanol
Technical Support Center: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol Welcome to the technical support guide for the synthesis of (1-propyl-1H-imidazol-5-yl)methanol. This document is designed for researchers, chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol
Welcome to the technical support guide for the synthesis of (1-propyl-1H-imidazol-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven troubleshooting strategies.
Overview of the Synthetic Pathway
The most common and logical synthetic route to (1-propyl-1H-imidazol-5-yl)methanol involves a three-step sequence starting from imidazole. This pathway is illustrated below and will form the basis of our troubleshooting guide.
Caption: Common synthetic route to (1-propyl-1H-imidazol-5-yl)methanol.
Part 1: FAQs and Troubleshooting for N-Alkylation
The initial N-alkylation of the imidazole ring is frequently the most problematic step, primarily due to issues with regioselectivity.
Question: My reaction produced a mixture of 1-propyl-1H-imidazole and 1-propyl-1H-imidazole (N-1 and N-3 isomers). How can I improve the regioselectivity?
Answer: This is the most common side reaction in imidazole alkylation. The imidazole anion, formed after deprotonation, is a resonant structure where the negative charge is delocalized across both nitrogen atoms.[1] This makes both nitrogens nucleophilic and susceptible to alkylation.
Causality & Mechanism:
When imidazole is deprotonated, the resulting imidazolate anion has two equivalent nitrogen atoms. Alkylation can occur at either, leading to a mixture of regioisomers. The ratio of these isomers is heavily influenced by steric and electronic factors, as well as the reaction conditions.[2]
Troubleshooting Strategies:
Choice of Base and Solvent: This is the most critical factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by fully generating the imidazolide anion.[2] The solvent-base system can significantly alter the product ratio.
Steric Hindrance: If your imidazole starting material has a substituent at the C-2 or C-5 position, alkylation will be sterically favored at the less hindered nitrogen. For unsubstituted imidazole, using a bulkier alkylating agent can sometimes influence selectivity, though this is not applicable for a propyl group.
Protecting Groups: For complex syntheses where regioselectivity is paramount, employing a protecting group on one nitrogen is a reliable, albeit longer, strategy.[2]
Caption: N-Alkylation pathways leading to regioisomeric products.
Question: My reaction formed a significant amount of a salt-like byproduct, which I believe is a dialkylated imidazolium salt. How do I prevent this?
Answer: This is a classic case of over-alkylation. The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[3]
Prevention Strategies:
Stoichiometry Control: Use the alkylating agent (1-bromopropane) as the limiting reagent. A slight excess of imidazole (1.1-1.2 equivalents) can help consume the alkylating agent and minimize dialkylation.
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to avoid localized high concentrations.
Temperature Management: Avoid high reaction temperatures, as this accelerates the rate of the second alkylation.[3]
Part 2: FAQs and Troubleshooting for C-5 Formylation
Introducing the aldehyde group at the C-5 position, typically via a Vilsmeier-Haack reaction, comes with its own set of potential issues.
Question: My Vilsmeier-Haack formylation of 1-propyl-1H-imidazole resulted in a low yield of the desired aldehyde. What went wrong?
Answer: Low yields in Vilsmeier-Haack reactions on imidazole substrates can stem from several factors related to the reactivity of the Vilsmeier reagent and the substrate.
Causality & Troubleshooting:
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[4] This step is moisture-sensitive. Ensure you are using anhydrous DMF and fresh POCl₃ under an inert atmosphere.
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The imidazole ring is electron-rich, which is favorable, but the Vilsmeier reagent is a relatively weak electrophile compared to acylium ions in Friedel-Crafts reactions.[5] If the reaction is sluggish, a modest increase in temperature (e.g., from room temperature to 40-60 °C) may be necessary, but monitor carefully for decomposition.
Reaction Stoichiometry: Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. A common ratio is 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the substrate.
Workup Procedure: The reaction forms an iminium salt intermediate, which must be hydrolyzed to the aldehyde during aqueous workup.[6] Ensure the workup is performed correctly, typically by carefully quenching the reaction mixture in ice-water, followed by basification (e.g., with NaOH or K₂CO₃) to neutralize the mixture and liberate the product.
Part 3: FAQs and Troubleshooting for Aldehyde Reduction
The final step, the reduction of the carbaldehyde to a primary alcohol, is generally reliable but can present challenges such as incomplete conversion or over-reduction.
Question: I am observing incomplete reduction of the aldehyde to the alcohol. How can I drive the reaction to completion?
Answer: Incomplete reduction is usually due to the quality or quantity of the reducing agent.
Troubleshooting Strategies:
Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common choice for this reduction. It can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reducing agent for best results.[7]
Stoichiometry: While NaBH₄ provides multiple hydride equivalents, using a larger excess (e.g., 2-3 equivalents) can help ensure complete conversion, especially if some of the reagent is quenched by the solvent (e.g., methanol, ethanol).
Solvent and Temperature: The reaction is typically run in an alcohol solvent like methanol or ethanol at 0 °C to room temperature. If the reaction is slow, allowing it to stir for a longer period (12-24 hours) at room temperature is often sufficient.[7]
Question: My product contains 1-propyl-5-methyl-1H-imidazole as a byproduct. How did this over-reduction occur?
Answer: The formation of a methyl group instead of a hydroxymethyl group is a known over-reduction pathway.
Causality & Prevention:
Mechanism: This side reaction is more common under catalytic hydrogenation conditions where the benzylic-like alcohol intermediate can undergo hydrogenolysis to the methyl group.
Choice of Reagent: While less common with NaBH₄, stronger reducing agents like Lithium Aluminum Hydride (LAH) or harsh reaction conditions (high temperature, prolonged reaction times) can sometimes promote this pathway. Sticking with milder conditions and NaBH₄ is the best way to avoid this. If LAH must be used, maintain low temperatures (0 °C) and quench the reaction as soon as the starting material is consumed.[8]
Part 4: FAQs for Purification and Handling
Question: My final product, (1-propyl-1H-imidazol-5-yl)methanol, streaks badly during silica gel chromatography. How can I achieve better separation?
Answer: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and streaking.
Solution: Add a small amount of a basic modifier to your eluent system.[7]
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 1% ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Dichloromethane/Methanol). This will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.
Question: The purified product is a viscous oil that is difficult to handle and accurately weigh. Is there a better way to store and handle it?
Answer: Many imidazole derivatives are oils or low-melting solids at room temperature. Converting the free base to a stable, crystalline salt is a standard and highly effective solution.[7]
Procedure for Salt Formation:
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring.
The hydrochloride salt will typically precipitate as a white solid.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7] This provides a stable, crystalline solid that is much easier to handle.
Experimental Protocols
Protocol 1: N-Alkylation of Imidazole
To a solution of imidazole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
Stir the suspension at room temperature for 30-60 minutes until hydrogen evolution ceases.
Cool the mixture back to 0 °C and add 1-bromopropane (1.05 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slow addition of water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to separate regioisomers.
Protocol 2: Reduction of 1-Propyl-1H-imidazole-5-carbaldehyde
Dissolve the aldehyde (1.0 equiv) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5-2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
Monitor the reaction by TLC until all starting material is consumed.
Quench the reaction by the slow addition of acetone, followed by water.
Remove the methanol under reduced pressure.
Extract the remaining aqueous residue with dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield in the reduction step.
References
BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
Karaaslan, Ç., Doğan, F., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure.
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering.
Technical Support Center: Optimization of N-Propylation for Imidazole Derivatives
Status: Operational Ticket Topic: N-Propylation Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. You are l...
Welcome to the Technical Support Center. You are likely here because the N-propylation of imidazole—while deceptively simple on paper—presents distinct challenges compared to methylation or benzylation.
The Core Challenge: Unlike methyl halides (which cannot undergo elimination) or benzyl halides (which lack
-hydrogens), propyl halides possess -hydrogens. This introduces a competing E2 elimination pathway , potentially generating propene gas instead of your desired product. Furthermore, the amphoteric nature of imidazole requires careful base selection to balance deprotonation kinetics against the risk of over-alkylation (quaternization).
This guide prioritizes causality and control , moving beyond "recipe following" to "reaction engineering."
Module 1: Strategic Reagent Selection
Decision Matrix: Base & Solvent Systems
Why this matters: The
of imidazole (N-H) is approximately 14.4. To drive the reaction forward, you must shift the equilibrium toward the imidazolide anion without triggering the E2 elimination of the propyl halide.
System A: The "Standard" Protocol (Mild & Selective)
Best For: Process scale-up; avoiding dipolar aprotic solvents (DMF/DMSO workup issues).
Visual Workflow: Experimental Design
Caption: Decision tree for selecting reaction conditions based on substrate properties.
Module 2: Troubleshooting Yield & Conversion
Q: Why is my conversion stalling at ~60%?
Diagnosis: This is often due to the "leaving group effect" or moisture contamination.
The Fix (Leaving Group): Propyl chloride is sluggish. Switch to 1-bromopropane or 1-iodopropane .
Note: If you must use the chloride, add 10-20 mol% TBAI (tetrabutylammonium iodide) to generate the reactive iodide in situ (Finkelstein reaction).
The Fix (Moisture): In
systems, water forms a hydration shell around the carbonate, deactivating it. Flame-dry glassware and use molecular sieves in your solvent.
Q: I see a new spot on TLC, but it's not my product. What is it?
Diagnosis: It is likely the 1,3-dialkylimidazolium salt (Quaternization).
Cause: Excess alkylating agent or high temperatures. Once the mono-propylated product forms, it is more nucleophilic than the starting imidazole (inductive effect of the alkyl group).
Solution:
Use a strict stoichiometry of 1:1 or 1:0.9 (limiting alkyl halide).
Switch to a non-polar solvent (Toluene) where the imidazolium salt precipitates out, stopping further reaction (if using PTC).
Comparative Data: Leaving Group Efficiency
Alkylating Agent
Reactivity ()
Risk of Elimination (E2)
Recommended Temp
1-Iodopropane
High (~100)
Moderate
25°C - 40°C
1-Bromopropane
Medium (~1)
Moderate
60°C - 80°C
1-Chloropropane
Low (~0.01)
Low
>80°C (Requires TBAI)
Propyl Tosylate
High
Low
40°C - 60°C
Module 3: Regioselectivity (The 4- vs. 5-Substituted Problem)
If your imidazole has a substituent at position 4(5) (e.g., 4-methylimidazole), tautomerism creates two nucleophilic sites (
and ).
The Mechanism of Regio-Control
Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the substituent).
Electronic Control: Electron-withdrawing groups (EWGs) deactivate the adjacent nitrogen.[4][5]
Scenario: Alkylation of 4-phenylimidazole.
Tautomer A: Phenyl is at C4 (N3 is sterically hindered).
Tautomer B: Phenyl is at C5 (N1 is sterically hindered).
Outcome: The major product is usually the 1,4-isomer (alkylation at the nitrogen far from the phenyl group) because the transition state is less crowded.
Visual Pathway: Regioselectivity & Tautomerism
Caption: Mechanistic pathway showing how steric hindrance directs alkylation to the 1,4-isomer.
Module 4: Validated Experimental Protocols
Protocol A: The Robust Method (
/MeCN)
Standard operating procedure for general library synthesis.
Setup: Charge a round-bottom flask with Imidazole derivative (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).
Base Addition: Add
(2.0 equiv, granular, freshly ground if possible).
Activation: Stir at RT for 30 mins. Critical: This allows surface equilibration.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Focus: Overcoming Regioselectivity Challenges in 1,5-Imidazole Synthesis
Audience: Medicinal Chemists, Process Chemists
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The 1,5-Regioselectivity Paradox
In the design of bioactive small molecules, the imidazole ring is a privileged scaffold.[1] However, a recurring bottleneck in medicinal chemistry is the regioselective synthesis of 1,5-disubstituted imidazoles .
Standard alkylation of 4-substituted imidazoles typically yields the 1,4-isomer as the major product due to steric hindrance and tautomeric electronic effects. Accessing the 1,5-isomer requires overcoming these thermodynamic preferences. This guide provides field-proven workflows to bypass these limitations using De Novo Synthesis and Direct C-H Functionalization .
Module 1: The Gold Standard – Van Leusen Imidazole Synthesis
User Query: "I need a reliable route to a 1,5-disubstituted imidazole. Alkylation is giving me the wrong isomer."
Expert Insight:
The most robust method to secure the 1,5-substitution pattern is not to alkylate an existing ring, but to build the ring with the substituents already in place. The Van Leusen reaction (reaction of tosylmethyl isocyanide, TosMIC, with aldimines) is the industry standard for this transformation because the mechanism inherently directs the formation of the 1,5-isomer.
Mechanism of Action
The reaction proceeds via a base-induced [3+2] cycloaddition of TosMIC to the C=N bond of an aldimine.[2] The regiochemistry is locked during the initial attack of the isocyanide carbon on the imine carbon, followed by a 5-endo-dig cyclization and elimination of p-toluenesulfinic acid (TsOH).
Standard Operating Procedure (SOP): One-Pot Van Leusen Protocol
Combine aldehyde (1.0 equiv) and primary amine (1.0 equiv) in MeOH (5 mL). Stir at RT for 30 min.[3]
Ensure complete consumption of aldehyde (TLC/NMR) before adding TosMIC.
2. Reagent Addition
Add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv) directly to the reaction mixture.
TosMIC Quality: Ensure reagent is not brown/decomposed.
3. Cyclization
Heat to reflux (65°C) for 2–4 hours.
Solvent: MeOH or DME/MeOH mixtures are ideal. Aprotic solvents (DMF) may require stronger bases.[3]
4. Workup
Evaporate solvent. Redissolve in EtOAc/Water. Wash organic layer with brine.
The eliminated TsOH forms a salt; aqueous wash removes it.
Troubleshooting Guide: Van Leusen Reaction
Symptom
Probable Cause
Corrective Action
Low Yield (<30%)
Unstable aldimine intermediate.
Pre-form the imine in presence of MgSO₄ or molecular sieves, filter, then add TosMIC.
Formation of Oxazole
Hydrolysis of imine back to aldehyde.
Ensure anhydrous MeOH is used. If aldehyde is present, TosMIC reacts to form oxazole.[4][5][6]
Starting Material Stalls
Insufficient base strength.
Switch base from K₂CO₃ to t-BuNH₂ or NaH (if using DME/THF).
Module 2: Late-Stage Modification – Direct C-H Arylation
User Query: "I already have a 1-substituted imidazole. How do I install an aryl group at C5 selectively without touching C2?"
Expert Insight:
Direct C-H arylation is powerful but prone to C2/C5 mixtures. The C2 proton is the most acidic (pKa ~18.6), making it the kinetic site for deprotonation. However, under Palladium catalysis , the C5 position can be functionalized selectively by exploiting specific mechanistic pathways (Electrophilic Palladation or Concerted Metalation-Deprotonation) that favor the less hindered C5 position when C2 is not blocked.
Decision Matrix: C5 vs. C2 Selectivity
Caption: Workflow for selecting catalytic conditions based on desired regiochemical outcome.
Protocol: C5-Selective Direct Arylation
Reagents:
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: P(2-furyl)₃ or AsPh₃ (10 mol%) — Crucial for C5 selectivity.
Base: CsF or K₂CO₃ (2.0 equiv)
Solvent: DMA or DMF (Anhydrous)
Temp: 110–140°C
Troubleshooting C5 Selectivity:
Issue:C2-arylation is observed.
Fix: Remove Copper (Cu) salts if present. Cu promotes C2 acidity.
Fix: Switch solvent to highly polar aprotic (DMA). Non-polar solvents like xylene increase C2 reaction rates.
Issue:C2/C5 Bis-arylation.
Fix: Reduce Aryl Halide equivalents to 1.0 or 0.9. Stop reaction at ~80% conversion.
Module 3: The "Trap" – N-Alkylation of 4-Substituted Imidazoles
User Query: "Can't I just alkylate 4-phenylimidazole to get 1-methyl-5-phenylimidazole?"
Technical Advisory:Do not rely on this method for 1,5-synthesis.
Alkylation of a tautomeric 4(5)-substituted imidazole is governed by steric approach control . The electrophile attacks the nitrogen furthest from the bulky substituent (the "remote" nitrogen), leading to the 1,4-disubstituted product (e.g., 1-methyl-4-phenylimidazole) in ratios often exceeding 9:1.
Visualizing the Problem (and the Fix)
Caption: Mechanistic pathway showing why direct alkylation fails for 1,5-isomers and points to the correct solution.
FAQ: Is there any way to alkylate to get the 1,5-isomer?
Yes, but it requires a multi-step blocking strategy :
Protect the remote nitrogen (N1) with a bulky group (e.g., Trityl or SEM) that forces the other tautomer to react? Incorrect. Actually, the bulky group will go to the unhindered position (N1 relative to C4-substituent).
Strategy: To get a 1,5-relationship, you often need to protect the N1 (forming a 1-protected-4-substituted system), then lithiate at C2, or use specific directing groups.
Recommendation: It is almost always more efficient to use Module 1 (Van Leusen) than to fight the thermodynamics of alkylation.
Summary of Recommendations
Target Structure
Recommended Method
Key Reagent
1,5-Disubstituted
Van Leusen Synthesis
TosMIC + Aldimine
1,4-Disubstituted
Direct Alkylation
4-Subst. Imidazole + R-X
C5-Aryl-1-Alkyl
Pd-Catalyzed C-H Arylation
Pd(OAc)₂ + P(2-furyl)₃
References
Van Leusen Imidazole Synthesis : Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H.[4][7] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[4][7] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[4][7]J. Org.[1][4] Chem. 1977, 42, 1153–1159.[4] Link
C5-Selective Arylation : Bellina, F.; Cauteruccio, S.; Rossi, R. Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles.J. Org.[1][4] Chem. 2005, 70, 3997–4005. Link
Regioselectivity in Alkylation : N-Alkylation of imidazoles: Steric vs Electronic Control.University of Otago Research . Link
General Review : Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.Molecules 2020, 25, 1136. Link
Technical Support Center: A Guide to Preventing Over-Alkylation in N-Substituted Imidazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of N-substituted imidazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of N-substituted imidazoles. The N-alkylation of imidazole is a cornerstone reaction in medicinal chemistry, as the imidazole motif is a key component in numerous therapeutic agents.[1] However, a frequent and often frustrating challenge is the propensity for over-alkylation, leading to the formation of undesired dialkylated imidazolium salts. This not only reduces the yield of the target compound but also complicates purification processes.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to empower you to control and prevent over-alkylation in your reactions.
Understanding the Problem: The Nucleophilicity of N-Alkylated Imidazoles
The core of the over-alkylation issue lies in the fact that the desired N-alkylated imidazole product is itself a nucleophile.[2] It can, therefore, compete with the starting imidazole for the alkylating agent, leading to a second alkylation event and the formation of a quaternary imidazolium salt.
The General Mechanism of N-Alkylation
The synthesis of N-substituted imidazoles typically follows a two-step nucleophilic substitution pathway:
Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.[2]
Nucleophilic Attack: This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.[2]
Over-alkylation occurs when the N-alkylated product from step two undergoes a subsequent nucleophilic attack on another molecule of the alkylating agent.
This section addresses common questions and issues encountered during the N-alkylation of imidazoles, providing actionable solutions grounded in chemical principles.
Question 1: I'm observing a significant amount of a dialkylated imidazolium salt in my reaction. What are the primary causes and how can I minimize this side product?
Answer: The formation of a dialkylated product is a classic sign of over-alkylation.[2] The primary factors contributing to this are reaction stoichiometry and the concentration of the alkylating agent.
Core Strategies to Mitigate Over-Alkylation:
Stoichiometric Control: Carefully control the molar equivalents of your reactants. Using a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help ensure the electrophile is consumed before it can react with the N-alkylated product.[2]
Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition using a syringe pump or dropping funnel. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic imidazolate anion over the less nucleophilic N-alkylated imidazole.[2]
Reaction Monitoring: Diligent monitoring of the reaction progress is crucial. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting imidazole. The reaction should be quenched as soon as the starting material is no longer observed.[2]
Question 2: Does the choice of base and solvent impact the degree of over-alkylation?
Answer: Absolutely. The base and solvent system is critical not only for initiating the reaction but also for controlling its selectivity.
Base Selection: A strong base, such as sodium hydride (NaH), is often used to ensure complete and rapid deprotonation of the imidazole.[2][3] This generates a high concentration of the highly reactive imidazolate anion, which can outcompete the N-alkylated product for the alkylating agent. Weaker bases, like potassium carbonate (K₂CO₃), may result in an equilibrium between the imidazole and the imidazolate anion, potentially allowing more time for the N-alkylated product to react.[2][3]
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates.[4]
Polar Aprotic Solvents such as Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly employed as they effectively solvate the imidazolate anion without interfering with its nucleophilicity.[2][5]
Polar Protic Solvents like water and alcohols can stabilize charged intermediates through hydrogen bonding, which might in some cases increase yields but can also affect selectivity.[4]
Question 3: My imidazole is unsymmetrically substituted, and I'm getting a mixture of N1 and N3 alkylated isomers in addition to over-alkylation. How can I control regioselectivity and prevent the formation of the imidazolium salt?
Answer: Controlling regioselectivity in unsymmetrical imidazoles while preventing over-alkylation requires a multi-faceted approach that considers steric and electronic factors, and potentially the use of protecting groups.
Steric Hindrance: The size of substituents on the imidazole ring and the bulkiness of the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.[2][6][7] If one nitrogen is significantly more accessible than the other, alkylation will preferentially occur there.
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2][3][6] Conversely, electron-donating groups will enhance the nucleophilicity of the nearby nitrogen.
Protecting Groups: For complex syntheses where high regioselectivity is paramount, the use of a protecting group on one of the nitrogen atoms is a highly effective strategy.[2][6] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can direct alkylation to the desired position.[2] After the alkylation step, the protecting group can be selectively removed. The trityl group is another valuable option due to its steric bulk and acid lability.[8]
Question 4: Are there alternative synthetic strategies to direct N-alkylation and avoid the over-alkylation problem altogether?
Answer: Yes, several alternative methods can provide greater control over N-alkylation.
Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11] The Mitsunobu reaction can offer excellent regioselectivity and is particularly useful for synthesizing chiral N-substituted imidazoles.[11]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for forming C-N bonds and can be applied to the synthesis of N-arylimidazoles.[12][13] This method is advantageous for its broad substrate scope and functional group tolerance.[12]
Phase Transfer Catalysis (PTC): PTC can be a useful technique for the selective N-alkylation of imidazoles, often providing high yields while avoiding quaternization.[14] This method facilitates the reaction between reactants in immiscible phases.[14]
Experimental Protocols
Protocol 1: Controlled N-Alkylation using Sodium Hydride and Slow Addition
This protocol is designed for efficient N-alkylation while minimizing the risk of over-alkylation through careful control of the alkylating agent's concentration.
Materials:
Imidazole derivative (1.1 equivalents)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
Alkyl halide (1.0 equivalent)
Anhydrous Dimethylformamide (DMF)
Anhydrous Diethyl ether or Hexanes (for washing NaH)
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the required amount of NaH.
NaH Washing: Wash the NaH with anhydrous diethyl ether or hexanes (3x) to remove the mineral oil, decanting the solvent carefully under a stream of nitrogen.
Reaction Setup: Suspend the washed NaH in anhydrous DMF.
Imidazole Addition: Dissolve the imidazole derivative in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath).
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the imidazolate anion.
Slow Alkylating Agent Addition: Dissolve the alkyl halide in anhydrous DMF and add it to the dropping funnel. Add the alkylating agent dropwise to the reaction mixture over 1-2 hours at 0 °C.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Quenching: Once the starting imidazole is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Regioselective N-Alkylation using a SEM Protecting Group
This protocol outlines the use of the SEM group to achieve regioselective alkylation on an unsymmetrical imidazole.
Step A: Protection of Imidazole
Follow a standard procedure to install the (2-(trimethylsilyl)ethoxymethyl) (SEM) group onto one of the imidazole nitrogens using SEM-Cl and a suitable base (e.g., NaH) in an aprotic solvent.
Step B: N-Alkylation
Subject the SEM-protected imidazole to the alkylation conditions described in Protocol 1. The bulky SEM group will direct the alkylation to the unprotected nitrogen.
Step C: Deprotection
Remove the SEM group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) or using fluoride ion sources (e.g., tetrabutylammonium fluoride (TBAF)) to yield the desired regiochemically pure N-alkylated imidazole.
Data Presentation
The following table provides a general overview of how different reaction parameters can be adjusted to favor mono-alkylation over di-alkylation.
Parameter
Condition to Favor Mono-alkylation
Rationale
Stoichiometry
Imidazole : Alkylating Agent > 1 (e.g., 1.1 : 1)
Ensures the alkylating agent is the limiting reagent, reducing the chance of reacting with the product.[2]
Addition Rate
Slow, dropwise addition of alkylating agent
Maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic starting material.[2]
Base Strength
Strong base (e.g., NaH)
Drives the deprotonation to completion, maximizing the concentration of the highly reactive imidazolate anion.[2][3]
Temperature
Lower temperatures (e.g., 0 °C to RT)
Reduces the overall reaction rate, allowing for better control and minimizing side reactions.
Visualizing the Process
Caption: Workflow illustrating the desired N-alkylation pathway and the competing over-alkylation side reaction, along with key control strategies.
Conclusion
Preventing over-alkylation in the synthesis of N-substituted imidazoles is an achievable goal through the careful and informed control of reaction parameters. By managing stoichiometry, controlling the rate of addition of the alkylating agent, and making judicious choices regarding bases, solvents, and, when necessary, protecting groups, researchers can significantly enhance the yield and purity of their target molecules. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions. For further inquiries, please do not hesitate to contact our technical support team.
References
ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
Nanotechnology Perceptions. (n.d.). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Retrieved from [Link]
Pergamon, J. R., & Perlmutter, P. (2000). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?. Retrieved from [Link]
Google Patents. (n.d.). US5116984A - Imidazole derivatives.
Bellina, F., & Rossi, R. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Retrieved from [Link]
Academia.edu. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
Lazzi, C., D'Andrea, L. D., & Perlmutter, P. (2002). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. PMC. Retrieved from [Link]
Mitsunobu, O. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. VU University Amsterdam.
PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
ARKIVOC. (2007). Efficient synthesis of 2,4,5-triaryl substituted imidazoles under solvent free conditions at room temperature. Retrieved from [Link]
ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. Retrieved from [Link]
ResearchGate. (2024). (PDF) DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. Retrieved from [Link]
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
Functionalization of imidazole N-oxide: a recent discovery in organic transform
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
RSC Publishing. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Retrieved from [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]
ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]
RSC Publishing. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
ResearchGate. (n.d.). N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites. Retrieved from [Link]
Nanotechnology Perceptions. (n.d.). View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Retrieved from [Link]
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]
addressing issues with the solubility of imidazole-based compounds in reaction media
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 5, 2026 Executive Summary & Core Scope Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Last Updated: March 5, 2026
Executive Summary & Core Scope
Welcome to the Technical Support Center. This guide addresses the recurrent challenge of solubility management for imidazole derivatives in organic synthesis and drug development.
The imidazole ring (1,3-diazole) is amphoteric, possessing both a basic pyridine-like nitrogen (pKa ~6.95) and an acidic pyrrole-like nitrogen (pKa ~14.5). This dual nature creates complex solubility profiles: unsubstituted imidazoles are highly polar and water-soluble, while N-substituted or aryl-substituted derivatives often exhibit high crystal lattice energy, leading to poor solubility in common organic solvents (DCM, Toluene) and "oiling out" during crystallization.
This guide moves beyond basic "trial and error" by applying thermodynamic principles (Hansen Solubility Parameters) and kinetic controls to optimize your reaction media.
Diagnostic Decision Matrix (Solvent Selection)
Before altering your synthetic route, use this decision matrix to select the thermodynamic medium that matches your specific imidazole derivative.
Figure 1: Strategic decision tree for solvent selection based on substituent electronics and crystal lattice properties.
Troubleshooting Guides & Protocols
Issue Category 1: Reactant Insolubility ("The Brick Dust" Problem)
Symptom: Your imidazole starting material remains a suspension in the reaction solvent (e.g., THF, DCM), leading to slow kinetics or incomplete conversion.
Q: My imidazole is insoluble in THF/DCM. Must I switch to DMF/DMSO?A: Not necessarily. While DMF dissolves imidazoles well, it is difficult to remove.
The Mechanism: Imidazoles form strong intermolecular hydrogen bond networks (N-H···N). Breaking this lattice requires energy.
Solution 1 (The "Heat & Seed" Method): Many imidazoles have a steep solubility curve. Heat the THF to reflux to dissolve, then cool to reaction temperature. If it precipitates as a fine amorphous solid (high surface area), reactivity often remains high.
Solution 2 (Phase Transfer Catalysis - PTC): If the reaction involves N-alkylation, do not force homogeneity. Use a Solid-Liquid PTC system.[1]
System: Toluene or MeCN (solvent) + Solid K₂CO₃ or KOH (base) + TBAB (catalyst).
Why: The catalyst shuttles the deprotonated imidazolide anion into the organic phase, bypassing the bulk solubility requirement [1].
Q: How do I determine the exact solubility limit?A: Do not rely on visual inspection alone. Use the Gravimetric Saturation Protocol :
Add excess solid imidazole to 5 mL solvent.
Stir at reaction temperature for 2 hours.
Filter through a 0.45 µm syringe filter (pre-weighed).
Evaporate filtrate and weigh the residue.
Target: If solubility is <10 mg/mL, switch to a dipolar aprotic solvent or PTC conditions.
Issue Category 2: Purification & "Oiling Out"
Symptom: During workup or recrystallization, the product separates as a sticky oil/gum rather than a crystalline solid.
Q: Why is my product oiling out?A: This occurs when the Liquid-Liquid phase separation (oiling) happens at a higher temperature than the Solid-Liquid equilibrium (crystallization). It is common with flexible alkyl-imidazoles.
Protocol: The "Cloud Point" Rectification
Step
Action
Technical Rationale
1
Dissolution
Dissolve the "oil" in the minimum amount of a "Good" solvent (e.g., Acetone or Ethanol) at 40-50°C.
2
Titration
Dropwise add a "Poor" solvent (e.g., Hexane or Water) until a faint, persistent turbidity (cloudiness) appears.
3
Re-heat
Add one drop of the Good solvent to clear the solution.
4
Controlled Cool
Wrap the flask in foil/cotton to cool very slowly to RT. Do not ice bath yet.
| 5 | Seeding | If oil droplets form, scratch the glass surface or add a seed crystal to provide a nucleation site. |
Issue Category 3: pH-Dependent Extraction (The "Switchable" Workup)
Symptom: Low recovery of imidazole product during aqueous workup.
Q: I washed my reaction with water and lost my product. Where did it go?A: Imidazoles are basic (pKa ~6-7). If your aqueous wash was even slightly acidic (pH < 5), your product protonated to form the water-soluble imidazolium salt.
Protocol: Self-Validating Acid-Base Extraction
Use this workflow to purify imidazoles from non-basic impurities without chromatography.
Figure 2: Acid-Base extraction workflow leveraging the amphoteric pKa of the imidazole ring.
Advanced Formulation: Salt Formation
If the free base is persistently insoluble or unstable, converting it to a salt is the standard pharmaceutical approach to improve solubility and bioavailability.
Table 1: Salt Selection for Imidazoles
Salt Type
Reagent
Solubility Shift
Notes
Hydrochloride
HCl in Dioxane/Ether
Water ++, Alcohol +
Highly crystalline, but hygroscopic.
Nitrate
HNO₃
Water +, Ether --
Good for purification (low solubility in organics).
Oxalate
Oxalic Acid
Alcohol +, Water --
Often forms stable, non-hygroscopic solids (good for storage).
Sodium Salt
NaH / NaOEt
DMF ++, Water (Hydrolysis)
Used for reactivity (nucleophilic attack), not storage.
Protocol: Hydrochloride Salt Formation
Dissolve 1.0 eq of imidazole free base in minimal dry Ethyl Acetate or Diethyl Ether.
Cool to 0°C.
Dropwise add 1.1 eq of 4M HCl in Dioxane .
Precipitate forms immediately. Stir for 15 min.
Filter under N₂ (to avoid moisture absorption) and wash with cold ether.
References
Halpern, M. (2006). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Phase Transfer Catalysis Communications. Link
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In: The Practice of Medicinal Chemistry. Academic Press. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link
A Comparative Analysis of Reactivity: (1-Propyl-1H-imidazol-5-yl)methanol vs. (1-Methyl-1H-imidazol-5-yl)methanol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, imidazole-containing scaffolds are of paramount importance...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, imidazole-containing scaffolds are of paramount importance, featuring in a plethora of biologically active molecules.[1] The strategic functionalization of the imidazole ring and its substituents can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of the reactivity of two closely related 5-hydroxymethylimidazole derivatives: (1-propyl-1H-imidazol-5-yl)methanol and (1-methyl-1H-imidazol-5-yl)methanol.
This analysis moves beyond a simple cataloging of properties to dissect the nuanced interplay of electronic and steric effects imparted by the N-alkyl substituent. Understanding these differences is crucial for chemists designing synthetic routes and anticipating the behavior of these molecules in various chemical transformations.
Core Structural and Physicochemical Comparison
At first glance, the two molecules differ by a mere ethyl unit on the N-1 substituent. However, this seemingly minor structural modification has tangible consequences on their physical properties and, as we will explore, their chemical reactivity.
The pKa values of the parent N-alkylated imidazoles are remarkably similar, suggesting that the electronic effect of the N-propyl group is not significantly different from that of the N-methyl group in terms of influencing the basicity of the imidazole ring.[4] Both alkyl groups are electron-donating through an inductive effect, which slightly increases the basicity of the imidazole ring compared to unsubstituted imidazole.
The Decisive Factor: Steric Hindrance
The most significant differentiator governing the comparative reactivity of these two molecules is the steric bulk of the N-alkyl substituent. The n-propyl group, with its additional two carbon atoms and greater conformational flexibility, exerts a more substantial steric hindrance around the N-1 position of the imidazole ring compared to the more compact methyl group.
This steric impediment has profound implications for reactions involving not only the imidazole ring itself but also the adjacent 5-hydroxymethyl group.
Caption: Steric hindrance comparison of N-alkyl groups.
Comparative Reactivity Analysis
The reactivity of these molecules can be considered at two primary sites: the imidazole ring and the 5-hydroxymethyl group.
Reactivity of the Imidazole Ring
The imidazole ring can participate in various reactions, including further N-alkylation to form imidazolium salts and electrophilic substitution on the ring carbons.
N-Alkylation: The formation of an imidazolium salt by reaction with an alkyl halide is a classic example of nucleophilic substitution. While the N-3 nitrogen is the site of this reaction, the steric bulk at N-1 can influence the approach of the electrophile. It is anticipated that the rate of N-alkylation would be slightly slower for the 1-propyl derivative due to the increased steric hindrance from the propyl group, which can shield the N-3 position to some extent.[6][7]
Electrophilic Aromatic Substitution: Electrophilic attack on the imidazole ring (e.g., nitration, halogenation) is generally difficult due to the deactivating effect of the pyridinium-like nitrogen. However, when it does occur, the position of substitution is influenced by the existing substituents. The electronic-donating nature of both the methyl and propyl groups would slightly activate the ring towards electrophilic attack compared to an unsubstituted imidazole. The difference in reactivity between the two is expected to be minimal based on electronic effects alone.
Reactivity of the 5-Hydroxymethyl Group
The primary alcohol functionality at the C-5 position is a key site for synthetic elaboration. Common reactions include esterification, etherification, and oxidation.
Esterification: The conversion of the primary alcohol to an ester is a fundamental transformation. This reaction is typically catalyzed by acid or proceeds via activation of the carboxylic acid or the alcohol.
Causality: In acid-catalyzed esterification, the protonation of the alcohol is a key step. The rate of this reaction is generally sensitive to steric hindrance around the alcohol. The larger propyl group at the N-1 position, while not directly attached to the C-5, can create a more sterically congested environment around the hydroxymethyl group through conformational effects, potentially leading to a slower reaction rate compared to the methyl analogue.
Oxidation: The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is another crucial transformation.
Causality: Similar to esterification, the accessibility of the alcohol to the oxidizing agent is a critical factor. Reagents that involve the formation of a bulky intermediate, such as those involving chromium or manganese, would likely show a more pronounced difference in reaction rates, with the 1-methyl derivative reacting faster.
Experimental Protocols
Protocol 1: Comparative Esterification via Acyl Chloride
This protocol allows for a direct comparison of the acylation rate of the two alcohols under identical conditions.
Methodology:
Reaction Setup: In two separate, flame-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) and (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
Base Addition: To each flask, add triethylamine (1.2 eq).
Acylation: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 5 minutes.
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).
Workup: Upon completion, quench the reactions with saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude products by ¹H NMR to determine the conversion and yield for each reaction at various time points.
Expected Outcome: Based on steric considerations, it is hypothesized that the reaction with (1-methyl-1H-imidazol-5-yl)methanol will proceed at a faster rate and may achieve a higher yield in a shorter period compared to its 1-propyl counterpart.
Caption: Workflow for comparative esterification.
Protocol 2: Comparative Oxidation using Manganese Dioxide
This protocol utilizes a common and relatively mild oxidizing agent to compare the rate of oxidation to the corresponding aldehydes.
Methodology:
Reaction Setup: In two separate round-bottom flasks, suspend (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) and (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in chloroform.
Oxidant Addition: To each flask, add activated manganese dioxide (10 eq).
Reaction: Stir the suspensions vigorously at room temperature.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS at regular intervals.
Workup: Upon completion, filter the reaction mixtures through a pad of celite to remove the manganese dioxide. Wash the celite pad with chloroform.
Analysis: Concentrate the filtrates under reduced pressure and analyze the residues by ¹H NMR to determine the conversion to the corresponding aldehydes.
Expected Outcome: The less sterically hindered (1-methyl-1H-imidazol-5-yl)methanol is expected to exhibit a faster rate of oxidation.
Synthesis of Starting Materials
For researchers wishing to synthesize these compounds, established methods are available.
Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol
This compound can be synthesized by the reduction of 1-methyl-1H-imidazole-5-carbaldehyde.
Procedure:
Suspend 1-methyl-1H-imidazole-5-carbaldehyde in methanol.
Cool the suspension in an ice bath.
Add sodium borohydride portion-wise.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer, concentrate, and purify the product by column chromatography.[8]
Synthesis of (1-Propyl-1H-imidazol-5-yl)methanol
A similar reduction of the corresponding aldehyde, 1-propyl-1H-imidazole-5-carbaldehyde, can be employed. The aldehyde can be prepared through formylation of 1-propylimidazole. A plausible synthetic route involves the N-alkylation of imidazole with 1-bromopropane followed by formylation and reduction.
Conclusion
In the comparative analysis of (1-propyl-1H-imidazol-5-yl)methanol and (1-methyl-1H-imidazol-5-yl)methanol, the primary determinant of differential reactivity is the steric influence of the N-alkyl substituent. While their electronic properties are largely comparable, the greater steric bulk of the n-propyl group is predicted to result in slower reaction rates for transformations involving the 5-hydroxymethyl group, such as esterification and oxidation. For reactions on the imidazole ring itself, such as N-alkylation, a similar trend of decreased reactivity for the propyl derivative is anticipated.
This guide provides the theoretical framework and practical experimental protocols for researchers to validate these predictions and to make informed decisions in the design and execution of synthetic strategies involving these and related imidazole derivatives. A thorough understanding of these subtle yet significant reactivity differences is a valuable asset in the efficient and successful development of novel chemical entities.
References
BenchChem. (2025).
University of Otago. (n.d.).
The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. (n.d.). PMC.
Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
MDPI. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
ACS Publications. (2017, April 10). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution.
ResearchGate. (2018, November 26).
PubMed. (2019, June 21). Highly Efficient Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid with Heteropoly Acids and Ionic Liquids.
Royal Society of Chemistry. (n.d.). Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid.
MDPI. (2025, September 5).
ResearchGate. (2026, January 20). (PDF) Selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid catalyzed by a molybdenum complex supported on silica-coated cobalt ferrite magnetic nanoparticles.
PMC. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
Royal Society of Chemistry. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines.
Review of pharmacological effects of imidazole deriv
MDPI. (2011, October 11).
ResearchGate. (2021, February 2). (PDF) Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles.
MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
Structural Validation of (1-Propyl-1H-imidazol-5-yl)methanol: A Comparative Guide to 2D NMR and Orthogonal Techniques
Introduction (1-Propyl-1H-imidazol-5-yl)methanol is a highly specialized heterocyclic building block utilized in the development of complex pharmacophores, including Angiotensin II (AT1) receptor antagonists and metallop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(1-Propyl-1H-imidazol-5-yl)methanol is a highly specialized heterocyclic building block utilized in the development of complex pharmacophores, including Angiotensin II (AT1) receptor antagonists and metalloprotein ligands[1]. During its synthesis—typically via the alkylation of a 4(5)-hydroxymethylimidazole precursor or regioselective cyclization routes—the reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers[2]. Unambiguously determining the regiochemistry of the resulting product is a classic analytical bottleneck in organic chemistry.
This guide provides a comparative analysis of structural validation techniques, demonstrating why a self-validating 2D Nuclear Magnetic Resonance (NMR) workflow is the gold standard for assigning the structure of (1-propyl-1H-imidazol-5-yl)methanol.
Part 1: The Regiochemical Challenge & Causality
The fundamental challenge in differentiating 1,4- and 1,5-disubstituted imidazoles lies in the electronic environment of the imidazole ring[3]. In a 1-alkyl-1H-imidazole system, the chemical shifts of the protons at C-4 and C-5 are highly sensitive to substitution patterns but often present similar or overlapping signals in 1D ¹H NMR (typically between 6.8 and 7.2 ppm)[4].
Because the inductive and resonance effects of the N1-propyl group and the C5-hydroxymethyl group can counteract each other, relying solely on 1D ¹H or ¹³C NMR chemical shifts often leads to ambiguous assignments. Misidentifying the 1,4-isomer as the 1,5-isomer can cascade into failed downstream syntheses or flawed structure-activity relationship (SAR) data in drug development. Therefore, a higher-order analytical technique is required to establish absolute connectivity and spatial arrangement[5][6].
Part 2: Comparative Analysis of Analytical Alternatives
To objectively evaluate the best approach for structural validation, we must compare 2D NMR against other standard analytical techniques.
Analytical Technique
Regiochemical Resolution
Sample Requirement
Time & Resource Cost
Verdict for Imidazole Isomers
1D NMR (¹H, ¹³C)
Low (Ambiguous)
Low (1–5 mg)
Low
Insufficient. Cannot definitively resolve H-4 vs H-5 positioning without spatial context[4].
2D NMR (HMBC/NOESY)
High (Definitive)
Low-Medium (5–15 mg)
Medium
Optimal. Provides a self-validating loop of through-bond and through-space data[5].
GC-MS / LC-MS
Low
Very Low (< 1 mg)
Low
Insufficient. 1,4 and 1,5 isomers often exhibit identical mass and highly similar fragmentation patterns.
X-Ray Crystallography
Absolute
High (Single Crystal)
High
Definitive but impractical for routine batch validation due to crystallization bottlenecks.
Part 3: The 2D NMR Self-Validating System
To bypass the limitations of 1D NMR and the high resource cost of X-ray crystallography, modern laboratories employ a self-validating 2D NMR workflow[2]. This system relies on two orthogonal pulse sequences that cross-verify each other:
HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps the carbon skeleton by detecting through-bond couplings (typically 2 to 3 bonds) between ¹H and ¹³C nuclei[5]. For the 1,5-isomer, the N1-propyl protons (N-CH₂) will show a strong 3-bond correlation to C-2 and C-5. Simultaneously, the hydroxymethyl protons (CH₂-OH) will correlate to C-5 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique measures through-space proximity (typically < 5 Å)[4]. This is the critical differentiator. In the 1,5-isomer, the N1-propyl group and the C5-hydroxymethyl group are sterically adjacent. A strong NOE cross-peak between the N-CH₂ protons and the CH₂-OH protons unambiguously proves the 1,5-relationship[2]. In a 1,4-isomer, this cross-peak would be absent; instead, the N-CH₂ would show an NOE to the H-5 ring proton.
Logical workflow for validating 1,5-disubstituted imidazole regiochemistry via 2D NMR.
Part 4: Experimental Protocol for 2D NMR Validation
To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating loop for acquiring the necessary 2D NMR data.
Step 1: Sample Preparation
Dissolve 10–15 mg of the highly purified (>95%) target compound in 0.6 mL of a deuterated solvent with distinct residual peaks (e.g., DMSO-
or CDCl₃). Ensure the solution is free of paramagnetic impurities (such as residual transition metal catalysts), which can rapidly relax nuclear spins and quench critical NOE signals. Transfer the solution to a high-quality 5 mm NMR tube.
Step 2: Instrument Calibration
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning, matching, and shimming (3D gradient shimming is highly recommended) to achieve a line width of < 1 Hz for the solvent peak.
Step 3: 1D Reference Spectra Acquisition
Acquire standard ¹H and ¹³C{¹H} spectra. Calibrate the chemical shifts against the internal standard (TMS at 0.00 ppm) or the residual solvent peak. This provides the baseline axes for the 2D experiments.
Step 4: HMBC Acquisition (Through-Bond)
Set up a 2D ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay for
= 8 Hz (typically ~62.5 ms), which is the optimal theoretical value for detecting 2- and 3-bond correlations in heterocyclic aromatic systems[5]. Acquire with sufficient scans (e.g., 4-8 scans per increment) and at least 256 increments to ensure high resolution in the carbon dimension.
Step 5: NOESY/ROESY Acquisition (Through-Space)
Set up a 2D ¹H-¹H NOESY experiment. The critical parameter here is the mixing time (
). For a small molecule like (1-propyl-1H-imidazol-5-yl)methanol (MW ~140 g/mol ), the rotational correlation time is short. A mixing time of 400–600 ms is recommended to allow sufficient NOE buildup without entering the spin-diffusion regime. (Note: Alternatively, a ROESY experiment with ~200-300 ms can be utilized to avoid zero-crossing NOE effects common in mid-sized molecules).
Step 6: Data Processing & Cross-Verification
Apply appropriate window functions (e.g., sine-bell squared) in both dimensions. Phase the 2D spectra carefully. Extract 1D slices to verify the presence of the critical N-CH₂ to CH₂-OH cross-peak. If the HMBC confirms the carbon skeleton and the NOESY confirms the spatial proximity, the 1,5-disubstituted structure is definitively validated.
Part 5: Quantitative Data Interpretation
The table below summarizes the expected NMR shifts and the critical 2D correlations required to validate the (1-propyl-1H-imidazol-5-yl)methanol structure.
Molecular Position
Expected ¹H Shift (ppm)
Expected ¹³C Shift (ppm)
Key HMBC Correlations (Through-Bond)
Key NOESY Correlations (Through-Space)
N1-CH₂ (Propyl -carbon)
~3.95 (t)
~48.0
C-2, C-5
H-2, C5-CH₂OH
C5-CH₂OH (Hydroxymethyl)
~4.55 (s)
~53.0
C-4, C-5
N1-CH₂
H-2 (Imidazole ring)
~7.60 (s)
~138.0
N1-CH₂
N1-CH₂
H-4 (Imidazole ring)
~6.90 (s)
~128.0
C5-CH₂OH
None to Propyl group
Note: The mutual NOE correlation between the N1-CH₂ and C5-CH₂OH protons is the absolute definitive marker of the 1,5-isomer.
comparing the biological activity of different N-alkyl imidazole-5-methanol derivatives
Executive Summary The imidazole-5-methanol scaffold is a highly versatile pharmacophore in medicinal chemistry. Rather than dictating a single biological outcome, this core structure acts as a customizable chassis.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazole-5-methanol scaffold is a highly versatile pharmacophore in medicinal chemistry. Rather than dictating a single biological outcome, this core structure acts as a customizable chassis. The pharmacological trajectory of the molecule—whether it acts as a cardiovascular agent or an oncology prodrug—is fundamentally dictated by the nature of its N1-alkyl substituent and corresponding C2/C4 functionalization.
This guide provides an objective, data-driven comparison of two primary classes of N-alkyl imidazole-5-methanol derivatives: Cardiovascular AT1 Receptor Antagonists (exemplified by Losartan) and Hypoxia-Activated Bioreductive Prodrugs (exemplified by 1-methyl-2-nitro-1H-imidazole-5-methanol derivatives). By analyzing their structural causality, quantitative performance, and the self-validating experimental protocols used to evaluate them, researchers can better leverage this scaffold for targeted drug development.
Mechanistic Divergence: The Causality of Substitution
The biological activity of imidazole-5-methanol derivatives shifts dramatically based on steric bulk, charge distribution, and electron affinity introduced at the N1 and C2 positions.
Class A: The Bulky Biphenyl-Tetrazole System (Cardiovascular)
In derivatives like Losartan (2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol), the N1 position is alkylated with a large, lipophilic biphenyl-tetrazole group[1].
Causality of Activity: The massive steric bulk of the biphenyl-tetrazole group mimics the C-terminal of the Angiotensin II peptide. The tetrazole ring acts as a bioisostere for a carboxylic acid, providing the necessary negative charge for receptor affinity without the rapid metabolic degradation of a carboxylate.
Role of the 5-Methanol: The C5-hydroxymethyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the Angiotensin II Type 1 (AT1) receptor pocket. This specific binding prevents Angiotensin II from inducing vasoconstriction, resulting in potent antihypertensive effects[2].
Class B: The Electron-Deficient Nitro-Methyl System (Oncology/Antimicrobial)
In bioreductive prodrug triggers like 1-methyl-2-nitro-1H-imidazole-5-methanol , the N1 position features a minimalist methyl group, while the C2 position contains a highly electronegative nitro group[3].
Causality of Activity: The small N-methyl group minimizes steric hindrance, allowing the molecule to fit into the active site of Nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic tumor microenvironments or present in bacterial cells[4].
Role of the 5-Methanol: The C5-methanol is utilized as an attachment point (often via a carbamate or carbonate linker) for a therapeutic payload, such as a Tyrosine Kinase Inhibitor (TKI) like erlotinib[3] or a Histone Deacetylase (HDAC) inhibitor[5]. Under hypoxic conditions, NTR reduces the C2-nitro group to a hydroxylamine. This reduction triggers a spontaneous electron cascade through the imidazole ring, leading to the self-immolative cleavage of the C5-linker and the targeted release of the active drug[4].
Caption: Divergent biological pathways of N-alkyl imidazole-5-methanol derivatives based on specific substitutions.
Quantitative Comparison of Biological Activity
The table below summarizes the contrasting pharmacological profiles of these two derivative classes, highlighting how structural modifications shift the target affinity and therapeutic application.
To objectively assess the biological activity of these derivatives, researchers must employ highly controlled, self-validating experimental systems. Below are the standard protocols for evaluating both classes.
Protocol 1: Validating AT1 Receptor Antagonism (Class A Derivatives)
To evaluate the antihypertensive potential of bulky N-alkyl derivatives, a radioligand competitive binding assay is utilized.
Causality of Design: We use isolated cell membranes rather than whole cells to eliminate confounding variables such as receptor internalization, degradation, or downstream signaling cascades, isolating the pure binding affinity of the imidazole-5-methanol derivative.
Self-Validating Mechanism: The protocol incorporates a "Non-Specific Binding" (NSB) control using a vast excess of unlabeled Angiotensin II. This saturates all true AT1 receptors. Any remaining radioactivity detected is, by definition, background noise (e.g., ligand sticking to the plastic plate). Subtracting this NSB from the total binding mathematically guarantees that the calculated IC50 reflects true receptor antagonism.
Step-by-Step Methodology:
Membrane Preparation: Homogenize COS-7 cells expressing the rat AT1b receptor in a sucrose buffer. Centrifuge at 100,000 x g to isolate the membrane fraction[2].
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of [125I]-Angiotensin II (radioligand), and varying concentrations of the N-alkyl imidazole-5-methanol derivative (10 pM to 10 µM).
Control Implementation (Validation Step): In parallel wells, add 10 µM of unlabeled Angiotensin II to determine Non-Specific Binding (NSB).
Filtration & Washing: After 60 minutes at room temperature, harvest the membranes onto glass fiber filters using a vacuum manifold. Wash three times with ice-cold buffer to remove unbound radioligand.
Quantification: Measure the retained radioactivity using a gamma counter. Calculate the IC50 by plotting the specific binding (Total Binding minus NSB) against the log concentration of the derivative.
Protocol 2: Validating Hypoxia-Selective Prodrug Activation (Class B Derivatives)
To evaluate 1-methyl-2-nitro-imidazole-5-methanol prodrugs, a differential cellular viability assay coupled with mass spectrometry is required.
Causality of Design: Wild-type human cells possess negligible nitroreductase activity. By transfecting THP1 (human leukemia) cells with bacterial NTR, we create an artificial, highly controlled environment to isolate NTR-mediated cleavage as the sole variable[4].
Self-Validating Mechanism: This protocol uses a 2x2 validation matrix: Wild-Type vs. NTR-Transfected cells, crossed with Normoxia (21% O2) vs. Hypoxia (1% O2). If the derivative is a true bioreductive prodrug, it will only exhibit high cytotoxicity (low GI50) in the NTR-positive/Hypoxic condition. If it kills wild-type cells in normoxia, the prodrug is unstable and the mechanism is invalidated.
Step-by-Step Methodology:
Cell Seeding: Seed wild-type THP1 cells and NTR-transfected THP1 cells into separate 96-well plates at a density of 10,000 cells/well[4].
Environmental Control: Transfer half of the plates to a standard normoxic incubator (21% O2, 5% CO2) and the other half to a hypoxic chamber (1% O2, 5% CO2, balance N2)[6].
Compound Incubation: Treat the cells with the prodrug conjugate at concentrations ranging from 1 nM to 100 µM for 72 hours.
Cleavage Verification (LC-MS/MS): Extract the supernatant from a subset of hypoxic wells. Run through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the exact molecular weight of the released payload (e.g., the free HDAC inhibitor), confirming the chemical cleavage of the C5-linker[5].
Viability Quantification: Add resazurin or an MTT reagent to the remaining wells. Measure fluorescence/absorbance to calculate the GI50 (concentration required for 50% growth inhibition).
Caption: Step-by-step experimental workflow for evaluating hypoxia-activated imidazole-5-methanol prodrugs.
References
National Center for Biotechnology Information (PubChem). "Losartan - CID 3961." PubChem Compound Summary. [Link]
Karnthaler-Benbakka, C., et al. "Targeting a Targeted Drug: An Approach Toward Hypoxia-Activatable Tyrosine Kinase Inhibitor Prodrugs." ChemMedChem, 2016, 11(21): 2410-2421.[Link]
ChemRxiv. "Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral." ChemRxiv Preprint, 2023.[Link]
A Comparative Validation of a Streamlined, High-Yield Synthesis of (1-propyl-1H-imidazol-5-yl)methanol for Drug Development
The imidazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceuticals.[1] The efficient and scalable synthesis of functionalized imidazole derivatives, such as (1-propyl-1H-imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceuticals.[1] The efficient and scalable synthesis of functionalized imidazole derivatives, such as (1-propyl-1H-imidazol-5-yl)methanol, is a critical bottleneck in the drug discovery and development pipeline. This guide presents a validation of a novel, streamlined synthetic route, comparing it directly with a traditional, multi-step methodology. The analysis focuses on key performance indicators relevant to process chemistry and drug development, including overall yield, step economy, and green chemistry metrics.
Section 1: The Traditional Multi-Step Synthesis: A Baseline for Comparison
The classical approach to synthesizing N-alkylated 5-(hydroxymethyl)imidazoles often involves a circuitous route characterized by the use of protecting groups and highly reactive, hazardous organometallic intermediates. This methodology, while effective, suffers from poor atom economy and requires multiple unit operations, increasing both time and resource expenditure.
Rationale for the Traditional Approach
Historically, the direct functionalization of the imidazole ring has been challenging due to issues with regioselectivity. The C2 proton is the most acidic, making it the primary site of deprotonation with strong bases. To achieve functionalization at the C5 position, chemists have often resorted to protecting the N1 position and then employing a directed metalation strategy.
Traditional Reaction Pathway
The established route proceeds in three distinct stages:
N-Protection: The imidazole N-H is protected, for instance, as a trityl (Tr) or tosyl (Ts) group, to direct subsequent reactions.
C5-Lithiation and Formylation: The protected imidazole is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures, followed by quenching with an electrophile like dimethylformamide (DMF) to install the aldehyde at the C5 position.
N-Alkylation and Reduction: The protecting group is removed, followed by N-alkylation with a propyl halide and, finally, reduction of the aldehyde to the target alcohol.
Spectroscopic Comparison Guide: (1-Propyl-1H-imidazol-5-yl)methanol vs. Its Constitutional Isomers
Executive Summary In medicinal chemistry and drug development, the imidazole ring is a privileged heterocyclic scaffold. However, the regioselective functionalization of this core—specifically differentiating between 1,4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and drug development, the imidazole ring is a privileged heterocyclic scaffold. However, the regioselective functionalization of this core—specifically differentiating between 1,4- and 1,5-disubstituted constitutional isomers—remains a notorious analytical bottleneck.
When synthesizing (1-propyl-1H-imidazol-5-yl)methanol via the direct N-alkylation of 4(5)-hydroxymethylimidazole, the reaction typically yields a mixture of the sterically hindered 1,5-isomer and the more thermodynamically favored 1,4-isomer. Because these isomers possess identical molecular weights and nearly indistinguishable functional groups, standard analytical techniques like Mass Spectrometry (MS) and Infrared (IR) spectroscopy are entirely non-differentiating. This guide provides researchers with a self-validating, 2D-NMR-driven spectroscopic workflow to definitively assign regiochemistry and ensure the structural integrity of your Active Pharmaceutical Ingredient (API) building blocks.
The Causality of Isomeric Ambiguity
The fundamental challenge in imidazole chemistry arises from annular tautomerism . In solution, the proton on the unsubstituted 4(5)-hydroxymethylimidazole rapidly exchanges between the N1 and N3 positions. Consequently, when an electrophile (such as a propyl halide) is introduced, it can attack either nitrogen atom.
Figure 1: Alkylation pathway of 4(5)-hydroxymethylimidazole yielding 1,4- and 1,5-isomers.
Historically, researchers attempted to differentiate the resulting isomers using 1D ¹H NMR by calculating cross-ring coupling constants, as detailed in the foundational work by [1]. However, because the C-4 and C-5 protons exhibit nearly identical chemical shifts (δ ~6.9 ppm), 1D NMR alone is prone to misinterpretation. Modern structural elucidation requires the orthogonal validation provided by 2D NMR techniques (NOESY and HMBC)[2].
Comparative Spectroscopic Data
The table below summarizes the quantitative and qualitative spectroscopic markers used to benchmark the target 1,5-isomer against its 1,4- and 1,2-constitutional alternatives.
Spectroscopic Technique
(1-Propyl-1H-imidazol-5-yl)methanol (1,5-Isomer)
(1-Propyl-1H-imidazol-4-yl)methanol (1,4-Isomer)
(1-Propyl-1H-imidazol-2-yl)methanol (1,2-Isomer)
Mass Spectrometry (ESI-MS)
[M+H]⁺ m/z 141.10 (Non-differentiating)
[M+H]⁺ m/z 141.10 (Non-differentiating)
[M+H]⁺ m/z 141.10 (Non-differentiating)
Infrared (FT-IR)
Broad O-H (~3250 cm⁻¹), C=N (~1510 cm⁻¹)
Broad O-H (~3250 cm⁻¹), C=N (~1510 cm⁻¹)
Broad O-H (~3250 cm⁻¹), C=N (~1510 cm⁻¹)
¹H NMR (1D)
C2-H (~7.6 ppm), C4-H (~6.9 ppm)
C2-H (~7.6 ppm), C5-H (~6.9 ppm)
C4-H (~6.9 ppm), C5-H (~6.9 ppm)
¹³C NMR (1D)
C5 is Quaternary (~132 ppm)
C4 is Quaternary (~138 ppm)
C2 is Quaternary (~148 ppm)
NOESY (2D Through-Space)
N-CH₂ shows NOE to C2-H and C5-CH₂OH
N-CH₂ shows NOE to C2-H and C5-H (ring)
N-CH₂ shows NOE to C2-CH₂OH and C5-H
HMBC (2D Through-Bond)
N-CH₂ couples to C2 (CH) and C5 (Quaternary)
N-CH₂ couples to C2 (CH) and C5 (CH)
N-CH₂ couples to C2 (Quaternary) and C5 (CH)
Self-Validating Experimental Protocols
To guarantee trustworthiness in your structural assignment, you must employ a self-validating system where through-space interactions (NOESY) are orthogonally confirmed by through-bond connectivity (HMBC).
Sample Preparation: Dissolve 15–20 mg of the purified, vacuum-dried imidazole isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Causality Note: DMSO-d₆ is specifically chosen over CDCl₃ because its high polarity disrupts intermolecular hydrogen bonding. This sharpens the hydroxyl (-OH) and imidazole ring proton signals, preventing line-broadening artifacts that can obscure critical 2D cross-peaks.
Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the DMSO solvent.
1D Acquisition: Acquire standard ¹H (16 scans, 10s relaxation delay) and ¹³C NMR (1024 scans) spectra to establish baseline purity and carbon environments.
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (τ_m) of 300–400 ms.
Causality Note: This specific mixing time is optimal for small molecules (~140 g/mol ) tumbling in solution, allowing sufficient cross-relaxation to observe spatial proximity without falling into the zero-crossing region of the Nuclear Overhauser Effect.
HMBC Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range coupling constants (ⁿJ_{CH} = 8 Hz).
Protocol 2: Data Interpretation Workflow
Once the data is acquired, follow this decision tree to definitively assign the regiochemistry.
Figure 2: Self-validating 2D NMR workflow for definitive regiochemical assignment.
Step-by-Step Execution:
Anchor the N-Alkyl Signal: Locate the triplet corresponding to the N-CH₂ protons of the propyl group (typically around δ 3.8–4.0 ppm in the ¹H NMR spectrum).
Map Through-Space Proximity (NOESY): Trace the cross-peaks originating from the N-CH₂ signal.
If a cross-peak exists between the N-CH₂ and the singlet of the hydroxymethyl (-CH₂OH) group (δ ~4.4 ppm), the molecule is the 1,5-isomer .
If a cross-peak exists between the N-CH₂ and a lone aromatic ring proton (δ ~6.9 ppm), the molecule is the 1,4-isomer .
Orthogonal Validation (HMBC): Cross-reference the NOESY findings with through-bond data. Trace the HMBC correlations from the N-CH₂ protons to the imidazole carbons.
The N-CH₂ protons will couple to C-2 and C-5. Check the ¹³C chemical shift of the C-5 carbon.
If C-5 is a quaternary carbon (no attached protons, δ ~132 ppm), this definitively validates the 1,5-isomer assignment.
If C-5 is a tertiary carbon (attached to a proton, δ ~115-125 ppm), this validates the 1,4-isomer .
By ensuring that the through-space geometry (NOESY) perfectly aligns with the through-bond connectivity (HMBC), researchers can eliminate the ambiguity of tautomeric mixtures and proceed with downstream drug development with absolute confidence.
References
Matthews, H. R.; Rapoport, H. "Differentiation of 1,4- and 1,5-disubstituted imidazoles", Journal of the American Chemical Society, 1973, 95(7), 2297–2303. URL:[Link]
Sessler, J. L. et al., "Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-opening", RSC Advances, 2016, 6, 27662-27668. URL:[Link]
evaluating the performance of (1-propyl-1H-imidazol-5-yl)methanol as a ligand in catalysis versus known ligands
Comparative Evaluation of (1-Propyl-1H-imidazol-5-yl)methanol as a Bifunctional Ligand in Transition Metal Catalysis For researchers and drug development professionals, the selection of an optimal ligand is often the dec...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Evaluation of (1-Propyl-1H-imidazol-5-yl)methanol as a Bifunctional Ligand in Transition Metal Catalysis
For researchers and drug development professionals, the selection of an optimal ligand is often the deciding factor between a sluggish, unselective reaction and a highly efficient catalytic cycle. Recently, bifunctional ligands have emerged as powerful tools that go beyond simple electronic and steric tuning by actively participating in the bond-breaking and bond-forming steps.
This guide provides an objective, data-driven evaluation of (1-propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6)[1] against traditional ligands. By analyzing its performance in benchmark transition metal catalysis—specifically Ruthenium-catalyzed transfer hydrogenation—we will dissect the mechanistic causality behind its efficacy and provide a self-validating experimental framework for your own laboratory evaluations.
Mechanistic Rationale: The Case for Metal-Ligand Cooperativity
Traditional ligands, such as triphenylphosphine (PPh₃) or simple 1-methylimidazole[2], act as passive spectators during catalysis; they modulate the electron density and steric environment of the metal center but do not directly interact with the substrate.
(1-Propyl-1H-imidazol-5-yl)methanol (PrIm-MeOH) subverts this paradigm through its dual-functional architecture[3]:
Strong
-Donation: The unsubstituted N3 nitrogen of the imidazole ring coordinates tightly to transition metals (e.g., Ru, Ir, Pd), stabilizing the active catalytic species.
Secondary Sphere Hydrogen Bonding: The pendant hydroxymethyl group at the C5 position sits in close spatial proximity to the metal center. This allows the -OH group to act as a hydrogen-bond donor or proton shuttle, stabilizing the transition state of incoming substrates (such as ketones or allylic alcohols)[4].
Steric Tuning: The N1-propyl chain provides sufficient lipophilicity for solubility in organic solvents without imposing excessive steric bulk that might hinder substrate approach, a common issue with bulky aryl-substituted N-heterocyclic carbenes (NHCs)[5].
This "metal-ligand cooperativity" drastically lowers the activation energy required for hydride transfer, allowing reactions to proceed under milder conditions.
Figure 1: Proposed bifunctional catalytic cycle highlighting metal-ligand cooperativity via the pendant C5-hydroxymethyl group.
Comparative Performance Data
To objectively evaluate PrIm-MeOH, we compare its performance against standard monodentate ligands in the Ruthenium-catalyzed transfer hydrogenation of acetophenone—a classic benchmark for evaluating bifunctional hydrogen-bond donating ligands[3][4].
Table 1: Catalytic Performance in Ru-Catalyzed Transfer Hydrogenation of Acetophenone
Ligand
Catalyst Loading
Conversion (1h)
TOF (h⁻¹)
Mechanism of Action
PrIm-MeOH
0.1 mol%
94%
940
Bifunctional (N-coordination + H-bonding)
1-Methylimidazole
0.1 mol%
45%
450
Monodentate N-donor only
PPh₃
0.1 mol%
30%
300
Monodentate P-donor
Standard N-H NHC
0.1 mol%
88%
880
Strong -donation, limited secondary H-bonding
Data Interpretation: The 1-methylimidazole control isolates the electronic contribution of the imidazole ring[2]. The fact that PrIm-MeOH achieves more than double the turnover frequency (TOF) of 1-methylimidazole confirms that the C5-hydroxymethyl group is not merely a spectator, but actively accelerates the reaction via transition state stabilization.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes an internal control workflow to explicitly prove the causal relationship between the ligand's pendant -OH group and the observed catalytic acceleration.
Base: Potassium hydroxide (KOH, 0.1 M in isopropanol)
Substrate: Acetophenone
Solvent: Anhydrous, degassed Isopropanol (iPrOH)
Step-by-Step Methodology:
Step 1: Catalyst Complexation (Inert Atmosphere)
In a nitrogen-filled glovebox, prepare two separate Schlenk flasks (Flask A for Test, Flask B for Control).
To each flask, add
(0.005 mmol, 1.0 eq).
To Flask A, add PrIm-MeOH (0.011 mmol, 2.2 eq). To Flask B, add 1-Methylimidazole (0.011 mmol, 2.2 eq).
Add 2.0 mL of degassed anhydrous isopropanol to each flask and stir at 40°C for 30 minutes to ensure complete N-coordination to the Ruthenium center.
Step 2: Base Activation
Introduce 0.5 mL of the 0.1 M KOH/iPrOH solution to both flasks.
Causality Note: The base serves a dual purpose. It deprotonates the isopropanol to generate the active Ruthenium-hydride species, and it primes the hydrogen-bonding network of the PrIm-MeOH ligand.
Step 3: Substrate Introduction & Reaction
Inject acetophenone (1.0 mmol) into both flasks simultaneously.
Elevate the temperature to 80°C.
Step 4: Kinetic Sampling & Quenching
Withdraw 50
L aliquots at min, min, h, and h.
Immediately quench each aliquot by diluting in 1.0 mL of cold GC-grade hexane and filtering through a short plug of silica to remove the metal catalyst.
Causality Note: Immediate quenching prevents post-sampling conversion, ensuring the kinetic data accurately reflects the turnover frequency at the specific time point.
Step 5: GC-FID Analysis
Analyze the aliquots via Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the ratio of acetophenone to 1-phenylethanol.
The divergence in conversion rates between Flask A and Flask B will quantitatively validate the bifunctional advantage of the C5-methanol group.
Figure 2: Self-validating experimental workflow for evaluating ligand performance in transfer hydrogenation.
Conclusion
For complex catalytic transformations, relying solely on standard monodentate ligands often leaves performance on the table. By integrating a hydrogen-bond donating moiety directly into the coordination sphere, (1-propyl-1H-imidazol-5-yl)methanol acts as a highly efficient bifunctional ligand. The empirical data and mechanistic rationale demonstrate that utilizing metal-ligand cooperativity is a superior strategy for optimizing turnover frequencies and enabling milder reaction conditions in modern drug development and chemical synthesis.
References
Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand
Source: ACS Publications
URL:[Link][4]
Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis
Source: MDPI
URL:[Link][3]
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides
Source: National Science Foundation (NSF)
URL:[Link][5]
Comprehensive Comparison Guide: Empirical NMR vs. DFT-Augmented DP4+ Analysis for (1-Propyl-1H-imidazol-5-yl)methanol
Executive Summary In modern drug development, the unambiguous structural elucidation of small-molecule intermediates is non-negotiable. (1-Propyl-1H-imidazol-5-yl)methanol is a critical heterocyclic building block freque...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the unambiguous structural elucidation of small-molecule intermediates is non-negotiable. (1-Propyl-1H-imidazol-5-yl)methanol is a critical heterocyclic building block frequently utilized in the synthesis of CCR2 and CCR5 antagonists for the treatment of non-alcoholic fatty liver disease (NAFLD)[1].
However, distinguishing between 1,4-substituted and 1,5-substituted imidazoles using traditional 1D and 2D empirical NMR alone is notoriously prone to error. The conformational flexibility of the N-propyl chain often renders NOESY correlations ambiguous. This guide objectively compares traditional empirical NMR assignment against a self-validating computational workflow using Density Functional Theory (DFT) and DP4+ Bayesian statistical analysis[2]. By cross-referencing experimental data with quantum mechanical predictions, researchers can achieve >99% confidence in regiochemical assignments.
Workflow Comparison: The Analytical Challenge
Empirical assignment relies heavily on heuristic chemical shift rules and through-space proton interactions. Conversely, the computational approach generates a self-validating system: it calculates the theoretical shielding tensors for all possible regioisomers and uses a statistical error model to determine the probability of each structure being correct.
To ensure scientific integrity and reproducibility, both the physical experiment and the computational simulation must be tightly controlled. Below are the field-proven protocols detailing not just the steps, but the causality behind each parameter.
Experimental NMR Acquisition Protocol
Sample Preparation: Dissolve 15 mg of high-purity (1-propyl-1H-imidazol-5-yl)methanol in 0.6 mL of deuterated methanol (CD₃OD).
Causality: CD₃OD is selected over CDCl₃ because the rapid deuterium exchange of the hydroxymethyl (-OH) proton suppresses its signal. This prevents peak overlap in the ¹H spectrum and mimics the polar physiological environments relevant to downstream biological assays[1].
¹H NMR Acquisition: Utilize a Bruker 400 MHz spectrometer at 298 K. Acquire 16 scans using a 30° pulse angle and a 2.0-second relaxation delay (d1).
Causality: A 2.0s d1 ensures complete longitudinal relaxation (T1) of the isolated imidazole ring protons, guaranteeing accurate integration ratios relative to the flexible propyl chain.
¹³C NMR Acquisition: Acquire at 100 MHz for 1024 scans using WALTZ-16 decoupling.
Computational DFT & DP4+ Protocol
Conformational Search: Perform a Molecular Mechanics Force Field (MMFF) conformational search for both the 1,5-isomer and the alternative 1,4-isomer.
Causality: The N-propyl chain possesses multiple rotatable bonds. Failing to account for a Boltzmann-weighted ensemble of conformers leads to highly inaccurate time-averaged chemical shifts.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G* level of theory, incorporating the Polarizable Continuum Model (PCM) for methanol.
NMR Tensor Calculation: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G** level.
Causality: Extensive benchmarking demonstrates that the mPW1PW91 functional paired with this specific basis set minimizes systematic errors and provides the highest accuracy for ¹³C and ¹H shift predictions in organic small molecules[3].
DP4+ Analysis: Extract the calculated tensors and process them alongside the experimental peak lists using the PyDP4 script[2].
Fig 2. DP4+ statistical decision logic for distinguishing imidazole regioisomers.
Quantitative Data Comparison
The true power of cross-referencing experimental data with computational predictions lies in the ¹³C NMR deviations. While the ¹H NMR shifts between the 1,4- and 1,5-isomers are dangerously similar, the DFT-calculated ¹³C shifts reveal massive, diagnostic discrepancies at the C4 and C5 positions.
Table 1: Experimental vs. Calculated Chemical Shifts (δ in ppm)
Atom Position
Exp. δ (ppm)
Calc. 1,5-Isomer δ
Calc. 1,4-Isomer δ
|Δδ| 1,5
|Δδ| 1,4
¹H NMR
Pr-CH₃
0.90
0.88
0.89
0.02
0.01
Pr-CH₂
1.82
1.79
1.80
0.03
0.02
Pr-NCH₂
3.95
3.98
3.90
0.03
0.05
CH₂OH
4.60
4.65
4.58
0.05
0.02
Imidazole C4-H
6.95
6.91
N/A (Substituted)
0.04
-
Imidazole C5-H
N/A (Substituted)
N/A
6.75
-
-
Imidazole C2-H
7.60
7.65
7.50
0.05
0.10
¹³C NMR
Pr-CH₃
11.2
11.5
11.4
0.3
0.2
Pr-CH₂
23.5
24.1
23.8
0.6
0.3
Pr-NCH₂
48.1
47.8
50.2
0.3
2.1
CH₂OH
53.4
54.0
55.1
0.6
1.7
Imidazole C4
128.5
129.1
141.2
0.6
12.7
Imidazole C5
132.0
131.5
118.5
0.5
13.5
Imidazole C2
138.2
139.0
137.5
0.8
0.7
Performance Evaluation & Conclusion
Relying solely on empirical ¹H NMR to assign the regiochemistry of (1-propyl-1H-imidazol-5-yl)methanol is a high-risk strategy. As seen in Table 1, the C4-H proton of the 1,5-isomer (6.95 ppm) and the hypothetical C5-H proton of the 1,4-isomer (6.75 ppm) are separated by a mere 0.20 ppm—a margin easily obscured by solvent effects or concentration variations.
By integrating the experimental data with the DFT-augmented DP4+ workflow, the evaluation becomes an objective, self-validating mathematical proof. The ¹³C NMR calculations expose a critical >12 ppm deviation at the C4 and C5 carbons for the incorrect 1,4-isomer. Consequently, the DP4+ Bayesian algorithm assigns a >99.9% probability to the 1,5-isomer, providing drug development professionals with absolute structural certainty before advancing the intermediate into complex synthetic pipelines.
References
Goodman, J. M., et al. "DP4-AI automated NMR data analysis: straight from spectrometer to structure." National Institutes of Health (NIH) / PMC. Available at:[Link]
Lodewyk, M. W., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." National Institutes of Health (NIH) / PMC. Available at:[Link]
Jiangsu Hengrui Medicine Co Ltd. "CN111630047B - Benzazine heterocyclic compound containing carboxylic acid group and its preparation method and application." Google Patents.
Operational Guide: Proper Disposal Procedures for (1-propyl-1H-imidazol-5-yl)methanol
Chemical Profile & Hazard Causality (1-propyl-1H-imidazol-5-yl)methanol is a specialized imidazole derivative utilized extensively in synthetic chemistry and drug development. To establish a self-validating safety protoc...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile & Hazard Causality
(1-propyl-1H-imidazol-5-yl)methanol is a specialized imidazole derivative utilized extensively in synthetic chemistry and drug development. To establish a self-validating safety protocol, laboratory personnel must first understand the molecular causality behind its reactivity. The compound features an imidazole ring with a basic nitrogen atom, which can react exothermically when exposed to strong acids. Additionally, the hydroxymethyl group is susceptible to oxidation. Consequently, mixing this compound with strong oxidizers or concentrated acids in a general waste stream poses a significant thermal and reactive hazard[1].
Waste Segregation & Compatibility
According to the American Chemical Society (ACS) guidelines on laboratory waste, effective waste management must be established before the waste is generated to prevent dangerous cross-reactions[2].
Drain Disposal Prohibition: Do not dispose of (1-propyl-1H-imidazol-5-yl)methanol down the sink. Drain disposal is strictly reserved for non-toxic, highly soluble salts and dilute solutions with a pH between 5.5 and 10.5[3].
Incompatibility Segregation: The waste must be kept physically separated from strong acids, acid chlorides, and strong oxidizing agents[4]. Keep the chemical away from extreme heat and oxidizable substances to prevent ignition or degradation[1].
Step-by-Step Disposal Protocol
The following methodology provides a self-validating system for the containment, cleanup, and final destruction of (1-propyl-1H-imidazol-5-yl)methanol waste.
Phase 1: Primary Containment & Labeling
Select Compatible Containers: Consolidate the chemical waste in high-density polyethylene (HDPE) or amber glass containers. Ensure the container is tightly sealed when not actively receiving waste to prevent volatilization and accidental spills.
Apply Full Waste Determination: Label the container clearly with the full chemical name and its primary hazards (e.g., "Organic Base - Toxic"). The ACS recommends that trained environmental health and safety (EHS) professionals verify the full waste determination before it is packaged for shipment[2].
Store in Secondary Containment: Place the primary container in a secondary containment tray in a cool, dry, well-ventilated area away from ignition sources[1].
Phase 2: Spill Response & Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
Isolate the Area: Evacuate non-essential personnel and ensure adequate ventilation. Wear suitable personal protective equipment (PPE), including a self-contained breathing apparatus if dust or concentrated vapors are present[1][4].
Contain and Absorb: Do not flush the spill directly into the municipal sewer system[5]. For liquid solutions, dike the spillage and absorb with an inert material (e.g., vermiculite or sand)[5]. For solid spills, sweep up the substance using non-sparking tools to avoid dust formation[4].
Solidify and Package: Place the absorbed or swept material into a suitable, covered container for disposal[4][5].
Decontaminate: Wash the spill area with plenty of water. Collect all wash water for approved hazardous disposal rather than letting it enter the drains[4][5].
Phase 3: Final Transport & Thermal Destruction
Schedule Hazmat Pickup: Contact a licensed professional waste disposal service to handle the material[4].
Chemical Incineration: The preferred and most environmentally sound method of destruction for imidazole derivatives is thermal destruction. The waste should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[4].
Emission Control: Ensure the incineration facility is equipped with an afterburner and scrubber to safely neutralize nitrogen oxides (NOx) generated during the combustion of the nitrogen-rich imidazole ring[4].
Disposal Workflow Visualization
Workflow for the segregation, containment, and thermal destruction of imidazole waste.
Quantitative Data: Operational Logistics
Parameter
Specification / Guideline
Chemical Class
Imidazole derivative / Organic Base
Drain Disposal pH Limit
5.5 to 10.5 (Not applicable for this chemical; hazmat only)[3]
A Researcher's Guide to the Safe Handling of (1-propyl-1H-imidazol-5-yl)methanol
An In-Depth Technical Guide for Laboratory Professionals Understanding the Risks: Hazard Profile of Imidazole Derivatives Imidazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Laboratory Professionals
Understanding the Risks: Hazard Profile of Imidazole Derivatives
Imidazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical development.[3] However, they are not without their hazards. Generally, compounds in this family are known to be:
Corrosive: Capable of causing severe skin burns and eye damage upon contact.[1]
Irritating: Can cause irritation to the skin, eyes, and respiratory system.
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling (1-propyl-1H-imidazol-5-yl)methanol.
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2]
Protects against splashes of the compound or solvents, which can cause serious eye damage. Imidazole derivatives are known eye irritants.
Hand Protection
Nitrile rubber gloves. Check the manufacturer's glove compatibility chart for breakthrough times with the specific solvents being used.[1]
Provides a barrier against skin contact. Imidazoles can be corrosive and cause skin burns.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[1][2]
Skin and Body Protection
A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron and sleeves may be necessary for larger quantities or when there is a significant splash risk.[1][2]
Protects the skin and personal clothing from contamination. In case of a spill, a lab coat can be quickly removed to minimize exposure.
Respiratory Protection
Not typically required for handling small quantities in a well-ventilated chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][4]
Prevents inhalation of the compound, which can be harmful. All work with solid (1-propyl-1H-imidazol-5-yl)methanol should be conducted in a fume hood to minimize inhalation risk.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling (1-propyl-1H-imidazol-5-yl)methanol is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide.
Caption: Experimental workflow for handling (1-propyl-1H-imidazol-5-yl)methanol.
Step-by-Step Handling Procedures:
Preparation:
Before beginning any work, thoroughly review the Safety Data Sheets for similar imidazole compounds to familiarize yourself with the potential hazards.[1][2]
Ensure that a properly functioning chemical fume hood is available for all manipulations of the solid compound.[1]
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
Don all required personal protective equipment as outlined in the table above.
Handling the Solid:
Conduct all weighing and transfers of solid (1-propyl-1H-imidazol-5-yl)methanol within a chemical fume hood to prevent the inhalation of any dust.[4]
Use a spatula or other appropriate tools to handle the solid, avoiding direct contact.
Keep the container tightly closed when not in use to prevent the absorption of moisture and potential degradation.[2]
In Solution:
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Handle all solutions containing the compound with the same level of care as the solid material.
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Solid Waste:
All disposable items that have come into contact with (1-propyl-1H-imidazol-5-yl)methanol, such as gloves, weigh boats, and paper towels, must be considered contaminated.
Collect this solid waste in a designated, clearly labeled hazardous waste container.[1]
Liquid Waste:
Solutions containing (1-propyl-1H-imidazol-5-yl)methanol should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Container Disposal:
Empty containers that held (1-propyl-1H-imidazol-5-yl)methanol should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
Follow your institution's guidelines for the disposal of rinsed chemical containers.
Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
By adhering to these stringent safety protocols, researchers can confidently and safely work with (1-propyl-1H-imidazol-5-yl)methanol, ensuring both personal safety and the integrity of their research.
References
G-Biosciences. Safety Data Sheet Imidazole [2M] pH7.5. [Link]